Ebp-IN-1
Description
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Structure
3D Structure
Properties
Molecular Formula |
C24H33N3O3 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
3-(4-cyclopropylphenyl)-1-ethyl-8-(oxan-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C24H33N3O3/c1-2-26-23(29)27(21-7-5-20(6-8-21)19-3-4-19)22(28)24(26)11-13-25(14-12-24)17-18-9-15-30-16-10-18/h5-8,18-19H,2-4,9-17H2,1H3 |
InChI Key |
MWQKGNAORRKIIL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)N(C(=O)C12CCN(CC2)CC3CCOCC3)C4=CC=C(C=C4)C5CC5 |
Origin of Product |
United States |
Foundational & Exploratory
Ebp-IN-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ebp-IN-1, also known as GNE-3406 or compound 11, is a potent and selective inhibitor of Emopamil Binding Protein (EBP), a key enzyme in the cholesterol biosynthesis pathway. Its primary mechanism of action involves the direct inhibition of EBP's sterol isomerase activity, leading to the accumulation of the substrate zymostenol. This accumulation of 8,9-unsaturated sterols has been demonstrated to be a critical driver for promoting the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes. This property has positioned this compound as a promising therapeutic candidate for demyelinating diseases such as multiple sclerosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on relevant signaling pathways, quantitative data on its activity, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Inhibition of Emopamil Binding Protein (EBP)
This compound exerts its biological effects through the direct inhibition of Emopamil Binding Protein (EBP). EBP is an integral membrane protein located in the endoplasmic reticulum that functions as a Δ8-Δ7 sterol isomerase. In the Kandutsch-Russell pathway of cholesterol biosynthesis, EBP catalyzes the conversion of zymostenol to lathosterol by isomerizing the double bond from the C8-C9 position to the C7-C8 position.
By binding to EBP, this compound blocks this crucial step in cholesterol synthesis. This inhibition leads to a significant intracellular accumulation of the EBP substrate, zymostenol, an 8,9-unsaturated sterol. It is this accumulation of zymostenol and other 8,9-unsaturated sterols that is understood to be the primary mediator of the downstream effects of this compound, particularly the enhancement of oligodendrocyte formation.
Signaling Pathways and Downstream Effects
The primary signaling pathway affected by this compound is the cholesterol biosynthesis pathway. The targeted inhibition of EBP creates a specific metabolic bottleneck, leading to the accumulation of zymostenol.
dot
Figure 1: this compound inhibits EBP, leading to zymostenol accumulation and promoting oligodendrocyte differentiation.
The accumulation of 8,9-unsaturated sterols is the key mechanistic link to the observed enhancement of oligodendrocyte formation. While the precise molecular sensors for these sterols are still under investigation, this accumulation triggers a cascade of events that promote the differentiation of OPCs into mature oligodendrocytes, which are the cells responsible for myelination in the central nervous system. This makes EBP inhibitors like this compound a potential therapeutic strategy for diseases characterized by myelin loss.
Quantitative Data
The following tables summarize the available quantitative data for this compound (also known as GNE-3406) and its precursor compounds.
Table 1: In Vitro Potency and Selectivity of this compound and Precursor
| Compound | Target | Assay Type | Value | Reference |
| Precursor of this compound | Human EBP | Ki | 49 nM | |
| Precursor of this compound | OPC Differentiation | EC50 | 28 nM | |
| This compound (GNE-3406) | OPC Differentiation | EC50 | 44 nM | |
| This compound (GNE-3406) | hERG Channel | IC50 | 8.2 µM | |
| This compound (GNE-3406) | In Vitro Promiscuity | - | 2% |
Table 2: In Vivo Pharmacokinetic Properties of this compound (GNE-3406) in Mice
| Parameter | Value | Reference |
| Bioavailability | 68% | |
| Brain-to-Plasma Ratio (Kp,uu) | 0.77 | |
| Half-life (t1/2) | 3.9 hours |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro EBP Inhibition Assay (General Protocol)
This protocol describes a general method to determine the in vitro inhibitory activity of a test compound against EBP.
dot
Ebp-IN-1: A Technical Guide to a Novel Emopamil Binding Protein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ebp-IN-1 is a potent and selective inhibitor of Emopamil Binding Protein (EBP), a key enzyme in the cholesterol biosynthesis pathway. By blocking the Δ8-Δ7 sterol isomerase activity of EBP, this compound induces the accumulation of specific sterol precursors, leading to significant downstream cellular effects. This document provides a comprehensive technical overview of this compound, including its mechanism of action, biochemical properties, and detailed experimental protocols for its characterization. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of targeting EBP in various disease contexts, including neurodegenerative disorders and cancer.
Introduction to Emopamil Binding Protein (EBP)
Emopamil Binding Protein (EBP) is an integral membrane protein located in the endoplasmic reticulum.[1][2] It functions as a Δ8-Δ7 sterol isomerase, a critical step in the post-squalene stage of cholesterol biosynthesis.[1][3] Specifically, EBP catalyzes the conversion of zymosterol to dehydrolathosterol in the Bloch pathway and zymostenol to lathosterol in the Kandutsch-Russell pathway.[1][4] Due to its role in cholesterol metabolism, EBP has emerged as a therapeutic target for a range of diseases. Inhibition of EBP has been shown to promote oligodendrocyte formation, suggesting its potential in treating demyelinating diseases like multiple sclerosis.[5][6][7] Furthermore, disrupting cholesterol biosynthesis through EBP inhibition can induce endoplasmic reticulum (ER) stress and apoptosis in cancer cells, highlighting its promise as an anti-cancer strategy.[8][9]
This compound: A Selective EBP Inhibitor
This compound, also referred to as compound 11 in some literature, is a brain-penetrant and orally bioavailable small molecule inhibitor of EBP.[2][10] Its development was guided by a structure-based drug design approach, leading to a hydantoin-based scaffold with optimized physicochemical properties, potency, and an improved in vitro safety profile.[10] A key feature of this compound is its long half-life in rodents, which has been a factor in its optimization for in vivo applications.[2][10]
Quantitative Data
The following tables summarize the available quantitative data for this compound and other relevant EBP inhibitors. It is important to note that direct IC50 or Ki values for this compound are not always explicitly stated in publicly available literature and are often presented as ranges or in the context of broader structure-activity relationship (SAR) studies.
| Compound | Target | Assay Type | Potency | Reference |
| This compound (Compound 11) | EBP | Functional Assay | IC50 < 50 nM | [10][11] |
| Representative EBP Inhibitors | EBP | Functional Assay | IC50 < 50 nM | [11] |
Table 1: In Vitro Potency of this compound and Related Compounds.
| Parameter | Value | Species | Reference |
| Half-life | Long | Rodents | [2][10] |
| Brain Penetration | Good | Not Specified | [2] |
Table 2: Pharmacokinetic Properties of this compound.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of EBP. This leads to the accumulation of the Δ8,9-unsaturated sterol precursors, zymostenol and zymosterol.[6][12] This accumulation is a key mechanistic node that triggers downstream signaling events.[7]
Cholesterol Biosynthesis Pathway Inhibition
This compound acts at a specific point in the cholesterol biosynthesis pathway, as depicted in the following diagram.
Caption: Cholesterol Biosynthesis Pathway and the point of inhibition by this compound.
Induction of Oligodendrocyte Formation
The accumulation of 8,9-unsaturated sterols, such as zymostenol, is a key driver for the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes.[1][7] This makes EBP inhibitors like this compound promising therapeutic agents for demyelinating diseases.
Caption: Signaling cascade for this compound induced oligodendrocyte formation.
Induction of ER Stress and Apoptosis in Cancer Cells
In cancer cells, which often exhibit upregulated cholesterol biosynthesis, the inhibition of EBP by this compound leads to the accumulation of sterol precursors that induce endoplasmic reticulum (ER) stress.[8] Prolonged ER stress activates the unfolded protein response (UPR), which, when overwhelmed, triggers apoptotic cell death.[13][14]
Caption: this compound induced ER stress and apoptosis signaling pathway in cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound.
EBP Functional Assay (Immuno-immobilization Mass Spectrometry)
This protocol describes a robust functional assay to determine the potency of EBP inhibitors.[15]
Workflow:
Caption: Workflow for the EBP functional assay.
Detailed Steps:
-
EBP Expression: Overexpress human EBP in a suitable cell line, such as Expi293F cells.
-
Cell Lysis: Prepare cell lysates containing the active EBP enzyme.
-
Immuno-immobilization: Incubate the cell lysate with magnetic beads pre-coated with an anti-EBP antibody to capture the enzyme.
-
Enzymatic Reaction: To the EBP-bound beads, add a known concentration of the substrate (e.g., zymostenol) and varying concentrations of the inhibitor (this compound). Incubate at 37°C for a specified time.
-
Sterol Extraction: Stop the reaction and extract the sterols from the reaction mixture using an organic solvent (e.g., a modified Bligh-Dyer method).
-
LC-MS/MS Analysis: Analyze the extracted sterols using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining substrate and the formed product.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Target Engagement: Zymostenol Accumulation Assay
This protocol outlines the procedure to measure the accumulation of zymostenol in brain tissue following the administration of this compound, confirming target engagement in vivo.[15][16]
Workflow:
Caption: Workflow for in vivo target engagement assessment.
Detailed Steps:
-
Animal Dosing: Administer this compound or a vehicle control to a cohort of rodents (e.g., mice or rats) via the desired route (e.g., oral gavage).
-
Tissue Collection: At predetermined time points after dosing, euthanize the animals and collect brain tissue.
-
Tissue Homogenization and Lipid Extraction: Homogenize the brain tissue in a suitable buffer. Extract the total lipids from the homogenate using a robust method such as a modified Bligh-Dyer or Folch extraction. This typically involves a mixture of chloroform and methanol.
-
Saponification (Optional but Recommended): To measure total sterols (free and esterified), perform an alkaline hydrolysis (saponification) of the lipid extract to release sterols from their esterified forms.
-
Sterol Analysis: Analyze the extracted sterols using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
GC-MS: Derivatize the sterols (e.g., silylation) to increase their volatility before injection. Use a suitable column (e.g., DB-5ms) for separation.
-
LC-MS/MS: Use a C18 or a specialized sterol column for separation. Employ atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) with appropriate mobile phases.
-
-
Quantification: Use a stable isotope-labeled internal standard (e.g., d7-zymostenol) for accurate quantification. Create a standard curve with known concentrations of zymostenol to determine the absolute amount in the samples.
-
Data Analysis: Compare the levels of zymostenol in the this compound-treated group to the vehicle-treated group to determine the extent of target engagement.
Conclusion
This compound is a promising pharmacological tool for studying the biological roles of EBP and a potential therapeutic candidate for various diseases. Its ability to potently and selectively inhibit EBP, coupled with its favorable pharmacokinetic properties, makes it a valuable asset for both basic research and drug development. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the further investigation and characterization of this compound and other EBP inhibitors. As research in this area continues, a deeper understanding of the downstream consequences of EBP inhibition will undoubtedly unveil new therapeutic opportunities.
References
- 1. Accumulation of 8,9-unsaturated sterols drives oligodendrocyte formation and remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesterol: Synthesis, Metabolism, and Regulation - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 3. Cholesterol - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enhancers of human and rodent oligodendrocyte formation predominantly induce cholesterol precursor accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accumulation of 8,9-unsaturated sterols drives oligodendrocyte formation and remyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mediators of endoplasmic reticulum stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. Developing Multi-Step Workflows – Introduction to Workflows with Common Workflow Language [carpentries-incubator.github.io]
- 11. pubs.acs.org [pubs.acs.org]
- 12. studysmarter.co.uk [studysmarter.co.uk]
- 13. Inhibition of endoplasmic reticulum (ER) stress sensors sensitizes cancer stem-like cells to ER stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. Novel Immuno-Immobilization Mass-Spectrometry-Based Assay to Enable Structure-Activity Relationship Development of Emopamil Binding Protein (EBP) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery and Optimization of Selective Brain-Penetrant EBP Inhibitors that Enhance Oligodendrocyte Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Ebp-IN-1: A Deep Dive into its Role in Cholesterol Biosynthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ebp-IN-1, a potent inhibitor of the Emopamil Binding Protein (EBP), a key enzyme in the cholesterol biosynthesis pathway. This document details the mechanism of action of this compound, its quantitative effects, and the experimental protocols used for its characterization, offering valuable insights for researchers in drug discovery and development.
Introduction
This compound, also known as compound 11 or GNE-3406, is a small molecule inhibitor that targets the Emopamil Binding Protein (EBP).[1][2] EBP is a crucial sterol isomerase enzyme located in the endoplasmic reticulum that catalyzes the conversion of Δ8-sterols to Δ7-sterols, a critical step in the post-squalene stage of cholesterol biosynthesis.[3] By inhibiting EBP, this compound effectively blocks this conversion, leading to an accumulation of 8,9-unsaturated sterols, such as zymostenol, and a subsequent decrease in the production of downstream cholesterol.[3][4] This mechanism of action has garnered significant interest for its therapeutic potential in various diseases, including cancer, cardiovascular conditions, and neurodegenerative disorders like multiple sclerosis, where promoting oligodendrocyte formation is a key therapeutic strategy.[4][5]
Mechanism of Action: Disrupting the Cholesterol Assembly Line
The cholesterol biosynthesis pathway is a complex and highly regulated process. This compound intervenes at a specific juncture, inhibiting the Δ8-Δ7 sterol isomerase activity of EBP. This leads to a build-up of the substrate for this enzyme, primarily zymostenol, and a depletion of its product, lathosterol.[3][4] The accumulation of these 8,9-unsaturated sterols is believed to be the primary driver of the biological effects observed with EBP inhibition, such as the promotion of oligodendrocyte progenitor cell (OPC) differentiation.[4]
Quantitative Data
The potency and efficacy of this compound have been characterized through various in vitro and in vivo studies. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Species/System | Reference |
| EC50 (OPC Differentiation) | 44 nM | Oligodendrocyte Progenitor Cells | [5] |
| Ki (human EBP) | 49 nM | Human | [5] |
| In Vivo Bioavailability | 68% | Mice | [5] |
| Brain-to-Plasma Ratio (Kp,uu) | 0.77 | Mice | [5] |
| Half-life (t1/2) | 3.9 hours | Mice | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
EBP Inhibition Assay (Biochemical Assay)
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of EBP.
Materials:
-
Purified recombinant human EBP enzyme
-
Zymostenol (substrate)
-
This compound (or other test compounds)
-
Assay buffer (e.g., phosphate-buffered saline with appropriate detergents)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing the purified EBP enzyme in the assay buffer.
-
Add varying concentrations of this compound or a vehicle control to the reaction mixture and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, zymostenol.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., a strong acid or organic solvent).
-
Extract the sterols from the reaction mixture using an appropriate organic solvent (e.g., hexane or chloroform/methanol).
-
Analyze the levels of the product, lathosterol, and the remaining substrate, zymostenol, using LC-MS/MS.
-
Calculate the percentage of EBP inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Oligodendrocyte Progenitor Cell (OPC) Differentiation Assay
This cell-based assay assesses the ability of this compound to promote the differentiation of OPCs into mature oligodendrocytes.
Materials:
-
Primary or iPSC-derived oligodendrocyte progenitor cells (OPCs)
-
OPC proliferation medium
-
OPC differentiation medium
-
This compound (or other test compounds)
-
Primary antibodies against oligodendrocyte markers (e.g., O4, MBP)
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear staining)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Plate OPCs in a multi-well plate (e.g., 96-well or 384-well) coated with a suitable substrate (e.g., poly-L-lysine).
-
Culture the cells in proliferation medium until they reach the desired confluency.
-
Induce differentiation by switching to differentiation medium.
-
Treat the cells with a dose-response range of this compound or a vehicle control.
-
Incubate the cells for a period sufficient to allow for differentiation (e.g., 3-5 days).
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells (if staining for intracellular markers like MBP).
-
Block non-specific antibody binding.
-
Incubate with primary antibodies against oligodendrocyte markers.
-
Wash and incubate with fluorescently labeled secondary antibodies and DAPI.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the percentage of differentiated oligodendrocytes (e.g., O4-positive or MBP-positive cells) relative to the total number of cells (DAPI-positive nuclei).
-
Determine the EC50 value for OPC differentiation by plotting the percentage of differentiated cells against the concentration of this compound.
Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used to quantify the changes in cellular sterol levels following treatment with this compound.
Materials:
-
Cultured cells (e.g., OPCs or other relevant cell lines)
-
This compound
-
Solvents for lipid extraction (e.g., chloroform, methanol, hexane)
-
Internal standards (e.g., deuterated sterols)
-
Derivatizing agent (e.g., BSTFA with TMCS)
-
GC-MS system
Procedure:
-
Culture cells to the desired density and treat with this compound or vehicle control for a specified time.
-
Harvest the cells and perform lipid extraction using a method such as the Bligh-Dyer or Folch extraction.
-
Add internal standards to the samples to allow for accurate quantification.
-
Saponify the lipid extracts to release esterified sterols (optional, depending on the desired analysis).
-
Derivatize the sterols to make them volatile for GC analysis. This is typically done by silylation.
-
Inject the derivatized samples into the GC-MS system.
-
Separate the different sterol species based on their retention times on the GC column.
-
Identify and quantify the sterols based on their mass spectra and comparison to the internal standards.
-
Analyze the data to determine the relative or absolute changes in the levels of zymostenol, lathosterol, cholesterol, and other relevant sterols.
Visualizations of Workflows and Logical Relationships
Conclusion
This compound is a well-characterized inhibitor of EBP with demonstrated potency in both biochemical and cell-based assays. Its ability to modulate the cholesterol biosynthesis pathway, leading to the accumulation of specific sterol precursors that promote oligodendrocyte formation, highlights its potential as a therapeutic agent for demyelinating diseases. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and other EBP inhibitors.
References
- 1. Diverse chemical scaffolds enhance oligodendrocyte formation by inhibiting CYP51, TM7SF2, or EBP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural basis for human sterol isomerase in cholesterol biosynthesis and multidrug recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accumulation of 8,9-unsaturated sterols drives oligodendrocyte formation and remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genentech’s GNE-3406 shows promise for multiple sclerosis | BioWorld [bioworld.com]
Ebp-IN-1 function in cells
It appears there may be some ambiguity in the term "Ebp-IN-1" as it relates to two distinct proteins with different functions in cells. To provide you with the most accurate and relevant in-depth technical guide, please clarify which of the following you are interested in:
-
This compound as an inhibitor of Emopamil Binding Protein (EBP): EBP is an enzyme that functions as a sterol isomerase in the cholesterol biosynthesis pathway. Its inhibition has been studied in the context of promoting oligodendrocyte formation, which is relevant for diseases like multiple sclerosis.
-
ErbB3 Binding Protein 1 (EBP1): This protein is a transcription factor involved in a wide range of cellular processes, including cell growth, proliferation, apoptosis, and differentiation. It has been implicated in embryonic development and various types of cancer.
Once you specify the protein of interest, a comprehensive technical guide will be developed to meet your core requirements.
The Discovery and Characterization of Ebp-IN-1: A Potent Emopamil Binding Protein Inhibitor for Enhancing Oligodendrocyte Formation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Ebp-IN-1, also known as compound 11 or GNE-3406, is a potent, selective, and brain-penetrant inhibitor of Emopamil Binding Protein (EBP), a key enzyme in the cholesterol biosynthesis pathway.[1] The discovery of this compound stems from a therapeutic strategy aimed at promoting the formation of oligodendrocytes, the myelin-producing cells of the central nervous system, which holds significant promise for the treatment of demyelinating diseases such as multiple sclerosis.[1][2] Inhibition of EBP by this compound leads to the accumulation of the EBP substrate, zymostenol, which in turn enhances the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes.[1][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and characterization of this compound, including detailed experimental protocols and quantitative data to support further research and development in this area.
Introduction to Emopamil Binding Protein (EBP)
Emopamil Binding Protein (EBP) is an integral membrane protein located in the endoplasmic reticulum that functions as a Δ8-Δ7 sterol isomerase.[4][5] It catalyzes a critical step in the post-squalene portion of the cholesterol biosynthesis pathway, specifically the conversion of zymostenol to lathosterol in the Kandutsch-Russell pathway and zymosterol to 5α-cholesta-7,24-dien-3β-ol in the Bloch pathway.[6][7] EBP is a target of interest for various therapeutic areas, and its inhibition has been shown to promote the formation of oligodendrocytes.[1][2]
The Discovery of this compound
This compound was identified through a structure-based drug design approach starting from a known literature compound that enhanced OPC differentiation.[8] This led to the development of a hydantoin-based scaffold, which offered a good balance of physicochemical properties, potency, and an improved in vitro safety profile.[8] A subsequent medicinal chemistry campaign focused on optimizing metabolic turnover while maintaining potency and brain-penetration led to the discovery of this compound (compound 11/GNE-3406) as a potent and selective EBP inhibitor suitable for in vivo studies.[1][8]
Quantitative Data
The following tables summarize the key quantitative data for this compound and a related precursor compound.
Table 1: In Vitro Potency and Differentiation Activity
| Compound | hEBP Ki (nM) | OPC Differentiation EC50 (nM) |
| Hydantoin Precursor | 49 | 28 |
| This compound (GNE-3406) | Not explicitly stated | 44 |
Data sourced from BioWorld article referencing Dorel, R. et al. Am Chem Soc (ACS) Fall Natl Meet (Aug 17-21, Washington, D.C.) 2025, Abst 4306346.[2]
Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Properties of this compound (GNE-3406) in Mice
| Parameter | Value |
| Bioavailability (F) | 68% |
| Brain-to-Plasma Ratio (Kp,uu) | 0.77 |
| Half-life (t1/2) | 3.9 hours |
| In Vitro Promiscuity Score | 2% |
| Zymostenol Accumulation in Brain | Dose-dependent increase |
Data sourced from BioWorld article referencing Dorel, R. et al. Am Chem Soc (ACS) Fall Natl Meet (Aug 17-21, Washington, D.C.) 2025, Abst 4306346.[2]
Signaling Pathway
This compound exerts its biological effect by inhibiting EBP within the cholesterol biosynthesis pathway. This inhibition blocks the conversion of zymostenol, leading to its accumulation. Elevated levels of zymostenol are believed to be the key driver for enhanced oligodendrocyte formation.
References
- 1. Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. convelotx.com [convelotx.com]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification and Quantification of Oligodendrocyte Precursor Cells in Multiple System Atrophy, Progressive Supranuclear Palsy and Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
Ebp-IN-1: A Technical Guide to a Potent Emopamil Binding Protein Inhibitor for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ebp-IN-1 is a potent, brain-penetrant, and orally bioavailable inhibitor of Emopamil Binding Protein (EBP), a key enzyme in the cholesterol biosynthesis pathway. By inhibiting EBP, this compound has been shown to enhance the formation of oligodendrocytes, the myelin-producing cells of the central nervous system. This technical guide provides an in-depth overview of this compound, its target protein, mechanism of action, and detailed protocols for its characterization. The information presented here is intended to support researchers in the fields of neurodegenerative disease, particularly multiple sclerosis, and drug development in utilizing this compound as a research tool.
Introduction to Emopamil Binding Protein (EBP)
Emopamil Binding Protein (EBP), also known as 3-beta-hydroxysteroid-Δ8,Δ7-isomerase, is an integral membrane protein located in the endoplasmic reticulum.[1] It functions as a sterol isomerase, catalyzing a critical step in the Kandutsch-Russell pathway of cholesterol biosynthesis: the conversion of zymostenol to lathosterol.[1] EBP is a target for various pharmacological agents and its inhibition has emerged as a promising therapeutic strategy for neurodegenerative diseases, such as multiple sclerosis, by promoting the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes.[2]
This compound: A Selective EBP Inhibitor
This compound, also referred to as compound 11 or GNE-3406 in scientific literature, is a highly potent and selective inhibitor of EBP.[2] Its development was guided by a structure-based drug design approach, leading to a hydantoin-based scaffold with favorable physicochemical and pharmacokinetic properties, including high brain penetration and oral bioavailability.[2]
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the enzymatic activity of EBP. This inhibition leads to the accumulation of the EBP substrate, zymostenol, within the cell.[2] The accumulation of zymostenol and subsequent alterations in the cellular sterol profile are believed to be the key drivers for promoting the differentiation of OPCs into mature oligodendrocytes.[2]
Quantitative Data for this compound
The following tables summarize the key quantitative parameters for this compound.
| Parameter | Value | Reference |
| In Vitro Potency | ||
| hERG IC50 | 8.2 µM | [2] |
| Cellular Activity | ||
| Oligodendrocyte Formation | Potent | [2] |
| In Vivo Activity | ||
| Target Engagement | Demonstrated | [2] |
Note: Specific IC50/EC50 values for EBP inhibition and oligodendrocyte formation are described as "potent" in the primary literature, but precise numerical values are not publicly available in the reviewed sources.
Signaling Pathway
The inhibition of EBP by this compound directly impacts the cholesterol biosynthesis pathway, leading to downstream effects on oligodendrocyte differentiation.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
EBP Enzymatic Assay
This protocol is designed to measure the direct inhibitory activity of this compound on EBP. The assay quantifies the conversion of a substrate to its product by EBP in the presence and absence of the inhibitor.
Materials:
-
Recombinant human EBP enzyme
-
Zymostenol (substrate)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
This compound (test compound)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing assay buffer and recombinant EBP enzyme.
-
Add this compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, zymostenol.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard).
-
Analyze the samples by LC-MS/MS to quantify the amount of product (lathosterol) formed.
-
Calculate the percent inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Oligodendrocyte Progenitor Cell (OPC) Differentiation Assay
This cell-based assay evaluates the ability of this compound to promote the differentiation of OPCs into mature oligodendrocytes.
Materials:
-
Primary rat or mouse OPCs, or iPSC-derived OPCs
-
OPC proliferation medium (containing growth factors like PDGF-AA and FGF-2)
-
OPC differentiation medium (low-growth factor medium, may contain T3)
-
This compound
-
Primary antibodies against oligodendrocyte markers (e.g., anti-MBP for mature oligodendrocytes, anti-O4 for immature oligodendrocytes)
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear staining)
-
High-content imaging system
Procedure:
-
Plate OPCs in a suitable culture vessel (e.g., 96-well plate) coated with an appropriate substrate (e.g., poly-D-lysine).
-
Culture the cells in proliferation medium for 24-48 hours to allow for recovery and adherence.
-
Replace the proliferation medium with differentiation medium containing various concentrations of this compound or vehicle control.
-
Culture the cells for a period sufficient to allow for differentiation (e.g., 3-5 days).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells (if necessary for the chosen antibody) and block non-specific antibody binding.
-
Incubate with primary antibodies against oligodendrocyte markers.
-
Wash and incubate with fluorescently labeled secondary antibodies and DAPI.
-
Acquire images using a high-content imaging system.
-
Quantify the percentage of differentiated oligodendrocytes (e.g., MBP-positive cells) relative to the total number of cells (DAPI-positive nuclei).
-
Determine the EC50 value of this compound for oligodendrocyte differentiation.
In Vivo Zymostenol Accumulation Assay
This protocol describes how to measure the accumulation of the EBP substrate, zymostenol, in the brain of animals treated with this compound, as a marker of target engagement.
Materials:
-
Rodents (e.g., mice or rats)
-
This compound formulated for oral administration
-
Brain tissue homogenization equipment
-
Solvents for lipid extraction (e.g., chloroform/methanol)
-
Internal standard (e.g., deuterated zymostenol)
-
Gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Administer this compound or vehicle to a cohort of animals via oral gavage at the desired dose and frequency.
-
At the end of the treatment period, euthanize the animals and collect brain tissue.
-
Homogenize the brain tissue in an appropriate buffer.
-
Perform a lipid extraction using a method such as the Folch or Bligh-Dyer method.
-
Add a known amount of an internal standard to the lipid extract for accurate quantification.
-
Derivatize the sterols in the extract to make them amenable to GC-MS analysis.
-
Analyze the derivatized samples by GC-MS to separate and quantify zymostenol.
-
Normalize the zymostenol levels to the internal standard and tissue weight.
-
Compare the zymostenol levels in the brains of this compound-treated animals to those of vehicle-treated animals.
Conclusion
This compound is a valuable research tool for investigating the role of EBP and the cholesterol biosynthesis pathway in oligodendrocyte biology and demyelinating diseases. Its favorable pharmacological properties make it suitable for both in vitro and in vivo studies. The detailed protocols provided in this guide are intended to facilitate the use of this compound by the scientific community to further explore its therapeutic potential.
References
The Role of Emopamil-Binding Protein (EBP) in Oligodendrocyte Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oligodendrocyte precursor cells (OPCs) represent a promising therapeutic target for demyelinating diseases such as multiple sclerosis (MS). Enhancing their differentiation into mature, myelinating oligodendrocytes is a key strategy for promoting central nervous system (CNS) repair. Recent research has identified the Emopamil-Binding Protein (EBP), a critical enzyme in the cholesterol biosynthesis pathway, as a highly "druggable" target to achieve this goal. This technical guide provides an in-depth examination of the role of EBP in oligodendrocyte differentiation, detailing the underlying mechanism of action, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols for researchers in the field.
Core Mechanism of Action: EBP Inhibition and Sterol-Mediated Differentiation
EBP is a Δ8-Δ7 sterol isomerase that catalyzes a crucial step in the Kandutsch-Russell pathway of cholesterol biosynthesis: the conversion of zymostenol to lathosterol.[1] Inhibition of EBP disrupts this pathway, leading to the accumulation of its direct substrate, the 8,9-unsaturated sterol known as zymostenol .[2][3]
It is the accumulation of zymostenol and other related 8,9-unsaturated sterols, rather than a depletion of downstream cholesterol, that serves as the key mechanistic driver for enhanced oligodendrocyte formation.[2] These accumulated sterols act as signaling molecules that potently promote the differentiation of OPCs into mature, Myelin Basic Protein (MBP)-expressing oligodendrocytes.[2] This discovery has established EBP as a prime target for small molecule inhibitors designed to promote remyelination.[4][5] Numerous studies have now shown that a wide array of compounds previously identified as enhancers of oligodendrocyte formation act not through their canonical targets, but by directly inhibiting EBP or adjacent enzymes in the cholesterol pathway.[2][6]
Signaling Pathway Diagram
The diagram below illustrates the final steps of the cholesterol biosynthesis pathway, highlighting the role of EBP and the consequences of its inhibition.
Quantitative Data on EBP Inhibitors
The efficacy of EBP inhibitors is quantified by their ability to induce oligodendrocyte differentiation (phenotypic effect) and engage their target by causing substrate accumulation (target engagement).
Table 1: Efficacy of EBP Inhibitors on Oligodendrocyte Differentiation
| Compound | Description | Assay System | EC₅₀ for Differentiation | Max. % MBP+ Cells (Approx.) | Reference |
| TASIN-1 | Known EBP Inhibitor (Positive Control) | Mouse OPCs | ~100 nM | ~25-30% | [2][7] |
| CW3388 | Potent, selective EBP inhibitor | Mouse OPCs | ~30 nM | Not Reported | [3] |
| GNE-3406 | Brain-penetrant EBP inhibitor | Rat OPCs | 44 nM | Not Reported | [8] |
| Benztropine | Repurposed drug (Antimuscarinic) | Mouse OPCs | ~1 µM | ~20% | [2] |
| Clemastine | Repurposed drug (Antihistamine) | Mouse OPCs | ~200 nM | ~25% | [2] |
| Tamoxifen | Repurposed drug (SERM) | Mouse OPCs | ~2 µM | ~20% | [2] |
EC₅₀ (Half-maximal effective concentration) values represent the concentration at which the compound induces 50% of its maximal effect on differentiation. MBP+ (Myelin Basic Protein positive) cells are a marker of mature oligodendrocytes.
Table 2: Target Engagement Measured by Zymostenol Accumulation
| Compound | Treatment Concentration | Assay System | Fold Increase in Zymostenol (vs. Control) | Reference |
| TASIN-1 | 1 µM | Mouse OPCs | >100-fold | [2][6] |
| CW9956 | 10 µM | Mouse OPCs | ~100-fold | [3] |
| Clomifene | 300 nM | Mouse OPCs | ~10-fold | [6] |
| Benztropine | 2 µM | Mouse OPCs | ~50-fold | [2] |
| Clemastine | 2 µM | Mouse OPCs | ~80-fold | [2] |
| GNE-3406 | 350 nM | Human Cortical Organoids | Dose-dependent increase reported | [8] |
Fold increase is a relative measure of the accumulation of EBP's substrate, zymostenol, as quantified by Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocols and Workflows
Investigating the role of EBP and its inhibitors requires a multi-step experimental approach, from primary cell culture to functional and biochemical assays.
Experimental Workflow Diagram
The following diagram outlines a typical high-throughput screening and validation workflow to identify novel EBP inhibitors that promote oligodendrocyte differentiation.
Protocol: Isolation and Culture of Primary Oligodendrocyte Precursor Cells (OPCs)
This protocol is adapted from methods utilizing immunopanning or magnetic-activated cell sorting (MACS) from P5-P8 neonatal rat or mouse cortices.
Materials:
-
Dissection Medium: Hibernate-A medium.
-
Digestion Buffer: Papain-based neural dissociation kit.
-
Proliferation Medium: DMEM/F12, 1% N2 supplement, 2% B27 supplement, 1% Penicillin-Streptomycin, 20 ng/mL PDGF-AA, 20 ng/mL bFGF.
-
Differentiation Medium: Proliferation medium lacking PDGF-AA and bFGF, supplemented with 45 nM Triiodothyronine (T3).
-
Coating Solution: Poly-D-Lysine (PDL) or Poly-L-Ornithine (PLO).
-
Antibodies for sorting: Anti-PDGFRα (CD140a) or Anti-O4.
Procedure:
-
Tissue Dissection: Euthanize P5-P8 neonatal pups according to approved institutional protocols. Dissect cerebral cortices in ice-cold dissection medium. Remove meninges carefully.
-
Tissue Dissociation: Mince the cortical tissue and digest using a papain-based neural dissociation kit according to the manufacturer's instructions to obtain a single-cell suspension.
-
OPC Purification (MACS Method): a. Resuspend the single-cell suspension in MACS buffer (PBS, 0.5% BSA, 2 mM EDTA). b. Incubate cells with microbeads conjugated to an anti-PDGFRα antibody. c. Apply the cell suspension to a MACS column placed in a magnetic separator. d. Wash the column to remove unlabeled cells. Elute the magnetically retained PDGFRα-positive OPCs.
-
Cell Plating and Proliferation: a. Plate purified OPCs onto PDL/PLO-coated flasks or plates at a density of 20,000-40,000 cells/cm². b. Culture cells in Proliferation Medium at 37°C, 5% CO₂. Change half the medium every 2 days. Cells should be ready for experiments within 3-5 days.
Protocol: In Vitro Oligodendrocyte Differentiation Assay
Procedure:
-
Cell Plating: Lift proliferating OPCs and seed them onto PDL/PLO-coated 96-well or 384-well imaging plates at a density of 10,000-15,000 cells per well.
-
Induction of Differentiation: Allow cells to adhere for 2-4 hours. Aspirate the Proliferation Medium and replace it with Differentiation Medium.
-
Compound Treatment: Add small molecule inhibitors (or vehicle control, e.g., DMSO) to the wells at desired final concentrations.
-
Incubation: Culture the cells for 72 hours at 37°C, 5% CO₂ to allow for differentiation into mature oligodendrocytes.
-
Endpoint Analysis: Proceed to immunocytochemistry for marker analysis.
Protocol: Immunocytochemistry for Oligodendrocyte Markers
Materials:
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS.
-
Blocking Buffer: 10% Normal Goat Serum (NGS) in PBS.
-
Primary Antibodies: Mouse anti-MBP (1:500), Mouse anti-O4 (live stain, 1:100).
-
Secondary Antibody: Goat anti-Mouse IgG, Alexa Fluor 488 or 594 conjugate (1:1000).
-
Nuclear Stain: DAPI (1 µg/mL).
Procedure:
-
Fixation: Gently aspirate culture medium and fix cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash wells three times with PBS for 5 minutes each.
-
Permeabilization: (For intracellular targets like MBP) Add Permeabilization Buffer and incubate for 10 minutes. Wash three times with PBS. Skip this step for surface markers like O4.
-
Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute primary antibody in Blocking Buffer and incubate overnight at 4°C.
-
Washing: Wash wells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute fluorescently-conjugated secondary antibody and DAPI in Blocking Buffer. Incubate for 1-2 hours at room temperature, protected from light.
-
Final Wash and Imaging: Wash three times with PBS. Leave the final wash in the wells and image using a high-content imaging system. Analyze the percentage of MBP-positive cells relative to the total number of DAPI-stained nuclei.
Protocol: Sterol Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general outline for analyzing changes in cellular sterol composition.
Procedure:
-
Cell Culture and Lipid Extraction: a. Culture OPCs in 6-well plates and treat with EBP inhibitors or vehicle for 24-48 hours. b. After treatment, wash cells with PBS and harvest. c. Perform a total lipid extraction using a solvent system such as hexane:isopropanol (3:2, v/v) or chloroform:methanol (Folch method). Add an internal standard (e.g., d7-cholesterol) before extraction for normalization.
-
Saponification: Saponify the lipid extracts using methanolic KOH to hydrolyze sterol esters, ensuring all sterols are in their free form.
-
Derivatization: a. Extract the non-saponifiable lipids (containing the sterols) into hexane. b. Evaporate the solvent under a stream of nitrogen. c. Derivatize the dried sterols by adding a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) and incubating at 60°C for 30-60 minutes. This increases the volatility of the sterols for gas chromatography.
-
GC-MS Analysis: a. Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms). b. Use a temperature program that effectively separates the different sterol isomers. c. Operate the mass spectrometer in scan mode or selected ion monitoring (SIM) mode to identify and quantify specific sterols based on their unique mass spectra and retention times. Zymostenol is identified by its characteristic ions.
-
Data Analysis: Quantify the peak area of zymostenol and other sterols relative to the internal standard to determine their abundance and calculate the fold-change upon inhibitor treatment.[2][6]
Conclusion
The inhibition of EBP has emerged as a robust and validated strategy for promoting oligodendrocyte differentiation. The mechanism, which relies on the accumulation of the substrate zymostenol, provides a clear biomarker for target engagement. The development of potent, selective, and brain-penetrant small molecule inhibitors of EBP holds significant therapeutic promise for remyelination in diseases like multiple sclerosis. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to further investigate this pathway and contribute to the development of novel regenerative therapies for the CNS.
References
- 1. researchgate.net [researchgate.net]
- 2. Accumulation of 8,9-unsaturated sterols drives oligodendrocyte formation and remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diverse chemical scaffolds enhance oligodendrocyte formation by inhibiting CYP51, TM7SF2, or EBP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diverse Chemical Scaffolds Enhance Oligodendrocyte Formation by Inhibiting CYP51, TM7SF2, or EBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and optimization of selective brain-penetrant EBP inhibitors that enhance oligodendrocyte formation - American Chemical Society [acs.digitellinc.com]
- 6. Enhancers of human and rodent oligodendrocyte formation predominantly induce cholesterol precursor accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Genentech’s GNE-3406 shows promise for multiple sclerosis | BioWorld [bioworld.com]
Ebp-IN-1: A Technical Guide to its Molecular Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ebp-IN-1, also known as GNE-3406 and compound 11 in associated literature, is a potent and selective inhibitor of Emopamil Binding Protein (EBP), a key enzyme in the cholesterol biosynthesis pathway. This technical guide provides a comprehensive overview of the molecular structure, physicochemical and pharmacological properties, and the mechanism of action of this compound. Detailed experimental protocols for relevant assays and visualizations of the associated signaling pathway are included to support further research and drug development efforts in therapeutic areas such as multiple sclerosis.
Molecular Structure and Properties
This compound is a novel, brain-penetrant small molecule inhibitor of EBP. Its chemical structure and key properties are summarized below.
Chemical Structure:
-
IUPAC Name: (S)-3-(2-(azetidin-1-yl)ethyl)-1-(6-(trifluoromethyl)pyridin-3-yl)-1-azaspiro[4.4]nonan-2-one
-
SMILES: C1CC(C1)N(CC[C@@H]2C(=O)N(C3=CC(=C(N=C3)C(F)(F)F)C)C24CCCC4)
-
CAS Number: 2937922-34-1
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₃N₃O₃ | [1] |
| Molecular Weight | 411.54 g/mol | [1] |
| Solubility | DMSO: 100 mg/mL (242.99 mM) | [1] |
Pharmacological Properties
| Property | Value | Reference |
| Target | Emopamil Binding Protein (EBP) | [1] |
| Ki for human EBP | 49 nM | |
| EC₅₀ for OPC Differentiation | 44 nM | |
| In Vivo Bioavailability (mice) | 68% | |
| In Vivo Half-life (mice) | 3.9 hours | |
| Brain-to-Plasma Ratio (Kp,uu) | 0.77 |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting the Emopamil Binding Protein (EBP), a Δ8-Δ7 sterol isomerase located in the endoplasmic reticulum. EBP catalyzes a critical step in the Kandutsch-Russell pathway of cholesterol biosynthesis, specifically the conversion of zymostenol to lathosterol.[2]
Inhibition of EBP by this compound leads to the accumulation of the upstream substrate, zymostenol. This accumulation of 8,9-unsaturated sterols has been shown to promote the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes.[3] This mechanism is of significant therapeutic interest for demyelinating diseases such as multiple sclerosis.
Cholesterol Biosynthesis Pathway (Kandutsch-Russell Pathway)
The following diagram illustrates the terminal steps of the Kandutsch-Russell pathway of cholesterol biosynthesis, highlighting the role of EBP and the point of inhibition by this compound.
Experimental Protocols
EBP Functional Assay (General Protocol)
This protocol outlines a general method for assessing the inhibitory activity of compounds against EBP, based on the principles of assays described in the literature. Specific details may vary based on the exact laboratory setup.
Methodology:
-
Enzyme Preparation: A source of active EBP enzyme is required. This can be in the form of microsomes isolated from cells overexpressing human EBP or cell lysates.
-
Reaction Mixture: In a suitable buffer, the EBP enzyme source is pre-incubated with varying concentrations of this compound.
-
Initiation: The enzymatic reaction is initiated by the addition of the substrate, zymostenol.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
Termination and Extraction: The reaction is stopped, and the sterols (both substrate and product) are extracted from the reaction mixture using an organic solvent.
-
Analysis: The levels of zymostenol and the product, lathosterol, are quantified using a sensitive analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The percentage of EBP inhibition at each this compound concentration is calculated, and the data is fitted to a dose-response curve to determine the IC₅₀ value.
Oligodendrocyte Precursor Cell (OPC) Differentiation Assay
This protocol provides a general framework for assessing the effect of this compound on the differentiation of OPCs into mature oligodendrocytes.
Methodology:
-
OPC Isolation and Culture: Primary OPCs are isolated from rodent brains or generated from pluripotent stem cells. They are cultured in a proliferation medium to expand their numbers.
-
Differentiation Induction: For the assay, OPCs are switched to a differentiation-promoting medium, which typically lacks mitogens.
-
Treatment: this compound is added to the differentiation medium at a range of concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated for a period sufficient to allow for differentiation, typically several days.
-
Immunocytochemistry: After the incubation period, the cells are fixed and permeabilized. They are then stained with an antibody against a marker of mature oligodendrocytes, such as Myelin Basic Protein (MBP). A nuclear counterstain (e.g., DAPI) is used to label all cells.
-
Imaging and Analysis: The stained cells are imaged using a high-content imaging system or a fluorescence microscope. The number of MBP-positive cells and the total number of cells (DAPI-positive) are counted.
-
Data Analysis: The percentage of differentiated oligodendrocytes (MBP-positive) is calculated for each concentration of this compound. These values are then used to generate a dose-response curve and determine the EC₅₀.
Conclusion
This compound is a well-characterized inhibitor of EBP with demonstrated potential for promoting oligodendrocyte formation. Its favorable physicochemical and pharmacokinetic properties make it a valuable tool for studying the role of the cholesterol biosynthesis pathway in myelination and a promising starting point for the development of novel therapeutics for demyelinating diseases. The data and protocols presented in this guide are intended to facilitate further research into this important molecule and its therapeutic applications.
References
Methodological & Application
Application Notes and Protocols for EBP (Emopamil Binding Protein) Inhibitor: Ebp-IN-1
It appears there may be ambiguity in the term "Ebp-IN-1." The scientific literature refers to two distinct molecules that could be relevant to your query:
-
Emopamil Binding Protein (EBP) and its inhibitor, this compound: EBP is a crucial enzyme in the cholesterol biosynthesis pathway. Its inhibitor, this compound, is investigated for its potential to promote oligodendrocyte formation, offering a therapeutic avenue for diseases like multiple sclerosis.
-
ErbB3 binding protein-1 (Ebp1): This is a regulatory protein involved in cell signaling pathways that control cell growth, differentiation, and survival.
To provide you with the most accurate and relevant application notes and protocols, please clarify which of these topics you are interested in.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with this compound, a potent inhibitor of Emopamil Binding Protein (EBP).
1. Introduction
Emopamil Binding Protein (EBP) is an integral membrane protein located in the endoplasmic reticulum that functions as a Δ8-Δ7 sterol isomerase. This enzymatic activity is a critical step in the postsqualene cholesterol biosynthesis pathway.[1][2][3] Specifically, EBP catalyzes the conversion of zymostenol to lathosterol in one branch of the pathway and zymosterol to dehydrolathosterol in another.[4] Inhibition of EBP leads to the accumulation of 8,9-unsaturated sterols, which has been shown to promote the formation of oligodendrocytes and remyelination.[4] This makes EBP a promising therapeutic target for demyelinating diseases such as multiple sclerosis.[3]
This compound (also known as compound 11) is a selective, brain-penetrant inhibitor of EBP.[1][5] It has demonstrated robust in vivo target engagement, leading to the accumulation of the EBP substrate zymostenol, and has been shown to enhance oligodendrocyte formation in human cortical organoids.[5][6]
2. Mechanism of Action and Signaling Pathway
This compound exerts its biological effect by directly inhibiting the enzymatic activity of EBP. This disruption of the cholesterol biosynthesis pathway is the primary mechanism of action.
3. Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and other relevant EBP inhibitors.
| Compound | Target | IC50 (nM) | Assay Type | Cell Line/System | Reference |
| This compound (compound 11) | EBP | <100 | Functional Assay | Not Specified | [4] |
| GNE-3406 | EBP | Not Specified | Target Engagement | In vivo (rodent brain) | [6] |
4. Experimental Protocols
4.1. In Vitro EBP Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against the EBP enzyme.
-
Objective: To quantify the potency of this compound in inhibiting EBP enzymatic activity.
-
Principle: This assay measures the conversion of a fluorescently labeled or radioisotope-labeled EBP substrate to its product in the presence of varying concentrations of the inhibitor. A newer, more robust method utilizes immuno-immobilization of active EBP coupled with LC-MS to quantify sterol conversion.[7]
Materials:
-
This compound
-
HEK293T cells overexpressing human EBP
-
Cell lysis buffer (e.g., RIPA buffer)
-
EBP substrate (e.g., zymostenol)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Lysate Preparation:
-
Culture HEK293T cells expressing EBP.
-
Harvest cells and prepare cell lysates containing the active EBP enzyme.
-
-
Inhibitor Preparation:
-
Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).
-
-
Enzymatic Reaction:
-
In a microplate, combine the cell lysate, EBP substrate, and varying concentrations of this compound.
-
Include appropriate controls (no inhibitor, no enzyme).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 2 hours).[8]
-
-
Sterol Extraction and Analysis:
-
Stop the reaction and extract the sterols.
-
Analyze the levels of the substrate (zymostenol) and the product (lathosterol) using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of EBP inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
4.2. Oligodendrocyte Differentiation Assay
This protocol assesses the effect of this compound on the differentiation of oligodendrocyte precursor cells (OPCs) into mature oligodendrocytes.
-
Objective: To determine if this compound promotes oligodendrocyte formation.
-
Principle: OPCs are cultured in the presence of this compound, and the expression of markers for mature oligodendrocytes (e.g., Myelin Basic Protein - MBP) is quantified.
Materials:
-
Primary rat or human oligodendrocyte precursor cells (OPCs)
-
OPC proliferation medium
-
OPC differentiation medium
-
This compound
-
Primary antibodies against oligodendrocyte markers (e.g., anti-MBP, anti-O4)
-
Fluorescently labeled secondary antibodies
-
Fluorescence microscope
Procedure:
-
OPC Culture:
-
Plate OPCs in a multi-well plate coated with poly-D-lysine.
-
Culture the cells in proliferation medium until they reach the desired confluency.
-
-
Induction of Differentiation:
-
Switch the medium to differentiation medium containing various concentrations of this compound.
-
Include a vehicle control (e.g., DMSO).
-
Culture for 5-7 days to allow for differentiation.
-
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate with primary antibodies against oligodendrocyte markers.
-
Incubate with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of mature, MBP-positive oligodendrocytes relative to the total number of cells (DAPI-positive nuclei).
-
5. Experimental Workflow Diagram
Application Notes and Protocols for ErbB3 binding protein-1 (Ebp1)
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals studying the function of ErbB3 binding protein-1 (Ebp1).
1. Introduction
ErbB3 binding protein-1 (Ebp1) is a versatile protein that belongs to the DNA/RNA binding protein family.[9] It is implicated in a wide range of cellular processes, including cell proliferation, apoptosis, and differentiation.[10][11] Ebp1 can act as both a transcriptional and translational regulator.[12] Its function and localization can be modulated by upstream signaling pathways, such as those initiated by receptor kinases like the Epidermal Growth Factor Receptor (EGFR).[12] Studies using Ebp1-deficient mice have revealed its crucial role in embryonic development and neurogenesis, highlighting its impact on signaling pathways like MAPK and AKT.[9][10]
2. Signaling Pathways Involving Ebp1
Ebp1 is a downstream effector of receptor tyrosine kinases and a regulator of several key signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Evolution, Expression Profile, Regulatory Mechanism, and Functional Verification of EBP-Like Gene in Cholesterol Biosynthetic Process in Chickens (Gallus Gallus) [frontiersin.org]
- 3. Emopamil binding protein - Wikipedia [en.wikipedia.org]
- 4. Emopamil-Binding Protein Inhibitors for Treating Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of Selective Brain-Penetrant EBP Inhibitors that Enhance Oligodendrocyte Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and optimization of selective brain-penetrant EBP inhibitors that enhance oligodendrocyte formation - American Chemical Society [acs.digitellinc.com]
- 7. Collection - Novel Immuno-Immobilization Mass-Spectrometry-Based Assay to Enable StructureâActivity Relationship Development of Emopamil Binding Protein (EBP) Inhibitors - Journal of the American Society for Mass Spectrometry - Figshare [figshare.com]
- 8. Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alterations in cell growth and signaling in ErbB3 binding protein-1 (Ebp1) deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Roles of ErbB3-binding protein 1 (EBP1) in embryonic development and gene-silencing control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EBP1: A crucial growth regulator downstream of receptor kinases across kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ebp-IN-1 Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebp-IN-1, also known as compound 11, is a potent inhibitor of Emopamil Binding Protein (EBP), a Δ8-Δ7 sterol isomerase crucial in the cholesterol biosynthesis pathway.[1][2][3] Inhibition of EBP by this compound leads to the accumulation of 8,9-unsaturated sterols, which act as signaling molecules to promote the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes.[4][5][6][7] This mechanism of action makes this compound a valuable research tool for studying remyelination and a potential therapeutic candidate for demyelinating diseases such as multiple sclerosis.[8][9][10]
These application notes provide detailed protocols for the use of this compound in cell culture, with a focus on inducing oligodendrocyte differentiation.
Data Presentation
This compound and Related EBP Inhibitor Activity
| Compound | Target | Assay | Effective Concentration | Cell Type | Reference |
| This compound (compound 11) | Emopamil Binding Protein (EBP) | Oligodendrocyte Formation | Not specified | Human Cortical Organoids | [1][2][3][5] |
| CW3388 | Emopamil Binding Protein (EBP) | Oligodendrocyte Formation | ~110 nM (near-maximal effect) | Oligodendrocyte Progenitor Cells (OPCs) | [11] |
Signaling Pathway
The proposed signaling pathway for this compound in promoting oligodendrocyte differentiation is initiated by the direct inhibition of the EBP enzyme. This enzymatic block leads to an accumulation of its substrate, 8,9-unsaturated sterols. These accumulated sterols then act as signaling molecules to drive the differentiation of OPCs into mature oligodendrocytes. The precise downstream effectors of the 8,9-unsaturated sterols are an area of active investigation.
Caption: this compound signaling pathway in oligodendrocyte differentiation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of this compound (molecular weight to be confirmed from the supplier), dissolve in the calculated volume of DMSO.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: In Vitro Oligodendrocyte Progenitor Cell (OPC) Differentiation Assay
This protocol is a general guideline for inducing the differentiation of primary rodent OPCs. Optimization may be required depending on the specific cell source and culture conditions.
Materials:
-
Primary rat or mouse OPCs
-
OPC proliferation medium (e.g., DMEM/F-12 supplemented with N2, B27, PDGF-AA, and bFGF)
-
OPC differentiation medium (e.g., DMEM/F-12 supplemented with N2, B27, and T3 thyroid hormone)
-
Poly-L-ornithine
-
Laminin
-
This compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization/blocking solution (e.g., PBS with 0.1% Triton X-100 and 5% normal goat serum)
-
Primary antibodies against oligodendrocyte markers (e.g., anti-O4 for immature oligodendrocytes, anti-Myelin Basic Protein (MBP) for mature oligodendrocytes)
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Multi-well cell culture plates (e.g., 96-well)
Experimental Workflow:
Caption: Experimental workflow for OPC differentiation assay.
Procedure:
-
Plate Coating: a. Coat the wells of a multi-well plate with poly-L-ornithine solution and incubate. b. Aspirate the poly-L-ornithine and wash the wells with sterile water. c. Add laminin solution to the wells and incubate. d. Aspirate the laminin solution before seeding the cells.
-
Cell Seeding and Proliferation: a. Thaw and plate primary OPCs onto the coated plates in pre-warmed OPC proliferation medium. b. Culture the cells for 24-48 hours to allow them to adhere and recover.
-
Induction of Differentiation and this compound Treatment: a. After the proliferation phase, carefully aspirate the proliferation medium. b. Wash the cells once with pre-warmed PBS. c. Add pre-warmed OPC differentiation medium to the wells. d. Prepare serial dilutions of this compound in differentiation medium. Based on the activity of related compounds, a concentration range of 10 nM to 300 nM is a reasonable starting point for optimization. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment. e. Add the this compound dilutions or vehicle control to the respective wells. f. Incubate the cells for 3-5 days to allow for differentiation.
-
Immunocytochemistry and Analysis: a. After the incubation period, fix the cells with 4% paraformaldehyde. b. Permeabilize and block the cells with the appropriate solution. c. Incubate the cells with primary antibodies against O4 and MBP overnight at 4°C. d. Wash the cells with PBS and incubate with the corresponding fluorescently labeled secondary antibodies and DAPI. e. Wash the cells again and acquire images using a high-content imaging system or a fluorescence microscope. f. Quantify the percentage of O4-positive and MBP-positive cells relative to the total number of DAPI-stained nuclei to determine the extent of oligodendrocyte differentiation.
Concluding Remarks
This compound is a valuable tool for studying the molecular mechanisms of oligodendrocyte differentiation and for screening potential remyelinating agents. The provided protocols offer a starting point for utilizing this compound in cell culture experiments. Researchers should optimize treatment conditions, including concentration and incubation time, for their specific cell system and experimental goals. Careful handling and appropriate controls are essential for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and Optimization of Selective Brain-Penetrant EBP Inhibitors that Enhance Oligodendrocyte Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accumulation of 8,9-unsaturated sterols drives oligodendrocyte formation and remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Accumulation of 8,9-unsaturated st ... | Article | H1 Connect [archive.connect.h1.co]
- 7. Accumulation of 8,9-unsaturated sterols drives oligodendrocyte formation and remyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and optimization of selective brain-penetrant EBP inhibitors that enhance oligodendrocyte formation - American Chemical Society [acs.digitellinc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Emopamil-Binding Protein Inhibitors for Treating Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CW3388 | EBP inhibitor | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for Ebp-IN-1 (EBP Inhibitor) in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of EBP inhibitors, exemplified by the recently developed brain-penetrant compound "compound 11" (GNE-3406), in mouse models. The focus is on the application of these inhibitors for studying the role of the Emopamil Binding Protein (EBP) in cellular processes, particularly in the context of promoting oligodendrocyte formation for potential therapeutic applications in demyelinating diseases.
Introduction to EBP Inhibition
Emopamil Binding Protein (EBP) is a key enzyme in the cholesterol biosynthesis pathway. Specifically, it functions as a sterol isomerase, catalyzing the conversion of zymostenol to lathosterol. Inhibition of EBP leads to the accumulation of its substrate, zymostenol, which has been shown to promote the formation of oligodendrocytes[1]. This has generated significant interest in EBP inhibitors as a potential therapeutic strategy for diseases characterized by myelin loss, such as multiple sclerosis.
"Compound 11" is a potent, selective, and orally bioavailable EBP inhibitor with demonstrated brain penetrance in rodents. In vivo studies have shown that repeated dosing of this compound leads to the accumulation of zymostenol in the brain, confirming target engagement[1].
Quantitative Data Summary
The following tables summarize key in vitro and in vivo parameters for a representative EBP inhibitor, "compound 11". This data is essential for designing and interpreting experiments in mouse models.
| Parameter | Value | Reference |
| Target | Emopamil Binding Protein (EBP) | [1] |
| Mechanism of Action | Inhibition of sterol isomerase activity | [1] |
| In Vitro Potency | High potency (specific IC50 not publicly available) | [1] |
| Key In Vivo Effect | Accumulation of zymostenol in the brain | [1] |
| Bioavailability | Orally bioavailable | [1] |
| Blood-Brain Barrier Penetration | Yes | [1] |
Note: Specific quantitative values for potency and pharmacokinetics of "compound 11" are not yet publicly available in detail. Researchers should refer to the primary literature for the most up-to-date information.
Signaling Pathway
The inhibition of EBP directly impacts the cholesterol biosynthesis pathway, leading to downstream effects on oligodendrocyte differentiation.
Cholesterol Biosynthesis Pathway and EBP Inhibition
Caption: Inhibition of EBP by this compound blocks the conversion of zymostenol, leading to its accumulation and promoting oligodendrocyte formation.
Experimental Protocols
The following protocols are generalized for the in vivo administration of a small molecule EBP inhibitor like "compound 11" in mouse models. Specific details should be optimized based on the experimental goals, mouse strain, and the specific formulation of the inhibitor.
Dosage and Administration
While a specific efficacious dose for "compound 11" in a disease model is not yet published, a dosage of 10 mg/kg/day administered orally has been used for a different brain-penetrant small molecule inhibitor named "compound 11" in a chronic 3-month mouse study[1]. This can serve as a starting point for dose-ranging studies for EBP inhibitors.
Experimental Workflow for Oral Gavage Administration
Caption: Workflow for the oral gavage administration of this compound to mice.
Protocol Details:
-
Formulation:
-
Prepare a homogenous suspension of the EBP inhibitor in a suitable vehicle. A common vehicle for oral administration in mice is 0.5% methylcellulose (MC) with 0.1% Tween-80 in sterile water.
-
The concentration of the stock solution should be calculated to allow for a dosing volume of approximately 5-10 µL/g of body weight.
-
-
Dosing Procedure (Oral Gavage):
-
Accurately weigh each mouse before dosing to calculate the precise volume to be administered.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury.
-
Use a proper-sized, ball-tipped gavage needle to minimize the risk of esophageal perforation.
-
Carefully insert the needle into the esophagus and slowly dispense the formulation.
-
Withdraw the needle smoothly and return the mouse to its cage.
-
For voluntary oral administration methods, which can reduce stress, the inhibitor can be incorporated into a palatable jelly or treat[2][3].
-
-
Frequency:
-
The dosing frequency will depend on the pharmacokinetic profile of the specific EBP inhibitor. Given the mention of long half-lives for early-generation inhibitors and a focus on improving metabolic turnover for compounds like "compound 11", a once-daily (q.d.) administration is a reasonable starting point[1].
-
Pharmacodynamic Assessment (Target Engagement)
To confirm that the EBP inhibitor is reaching its target and exerting its biological effect, it is crucial to measure the accumulation of the EBP substrate, zymostenol, in the brain tissue.
Protocol for Brain Tissue Analysis:
-
Tissue Collection:
-
At the desired time point after the final dose, euthanize the mice according to approved institutional protocols.
-
Perfuse the mice with ice-cold PBS to remove blood from the tissues.
-
Rapidly dissect the brain and flash-freeze it in liquid nitrogen. Store at -80°C until analysis.
-
-
Sterol Extraction and Analysis:
-
Homogenize the brain tissue in an appropriate solvent system.
-
Perform a lipid extraction using a method such as the Folch or Bligh-Dyer method.
-
Analyze the sterol composition using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of zymostenol and cholesterol.
-
An increase in the zymostenol-to-cholesterol ratio in the treated group compared to the vehicle control group indicates successful target engagement.
-
Efficacy Studies in Mouse Models of Demyelination
To assess the therapeutic potential of EBP inhibitors, they should be tested in established mouse models of demyelination, such as the cuprizone model or experimental autoimmune encephalomyelitis (EAE).
General Protocol for Efficacy Study:
-
Model Induction:
-
Induce demyelination in the mice according to the specific protocol for the chosen model.
-
-
Treatment:
-
Begin treatment with the EBP inhibitor or vehicle at a predetermined time point (e.g., during the demyelination phase or the remyelination phase).
-
Administer the compound daily via oral gavage for the duration of the study.
-
-
Outcome Measures:
-
Histology: Assess the extent of demyelination and remyelination by staining brain and spinal cord sections with Luxol Fast Blue (for myelin) and antibodies against oligodendrocyte markers (e.g., Olig2, CC1, MBP).
-
Behavioral Tests: Perform functional tests to evaluate motor coordination and neurological deficits (e.g., rotarod test, grip strength, clinical scoring in EAE).
-
Molecular Analysis: Use techniques like qPCR or Western blotting to measure the expression of genes and proteins related to oligodendrocytes and myelination.
-
Conclusion
The development of brain-penetrant EBP inhibitors like "compound 11" provides a valuable tool for investigating the role of cholesterol biosynthesis in CNS myelination and for exploring novel therapeutic strategies for demyelinating diseases. The protocols and data presented here offer a foundation for researchers to design and execute in vivo studies with these promising compounds. It is imperative to perform careful dose-ranging and pharmacokinetic/pharmacodynamic studies for any new EBP inhibitor to ensure optimal in vivo target engagement and to accurately interpret the results of efficacy studies.
References
Application Note and Protocol for Ebp-IN-1 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the preparation of a stock solution of Ebp-IN--1, an inhibitor of the Emopamil-binding protein (EBP).
Introduction to Ebp-IN-1
This compound is a potent inhibitor of Emopamil-binding protein (EBP), a sterol isomerase involved in the cholesterol biosynthesis pathway.[1][2] EBP catalyzes the conversion of Δ8-sterols to their corresponding Δ7-isomers.[3][4] Inhibition of EBP disrupts this pathway, leading to a decrease in cholesterol synthesis and an accumulation of specific sterol intermediates.[5][6] This mechanism of action has generated significant interest in this compound for its potential therapeutic applications in various diseases.
Research has shown that EBP inhibition can promote the formation of oligodendrocytes, the cells responsible for producing myelin sheaths that insulate nerve axons.[7][8][9] This makes this compound a promising candidate for developing treatments for demyelinating diseases such as multiple sclerosis.[8][10] Additionally, by altering cholesterol metabolism, EBP inhibitors like this compound may impact other cellular processes including cell proliferation and apoptosis, suggesting potential applications in cancer therapy.[5][6] this compound has demonstrated a long half-life in rodents and favorable metabolic turnover and brain penetration properties.[1][2]
Data Presentation
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C24H33N3O3 | [2] |
| Molecular Weight | 411.54 g/mol | [2] |
| CAS Number | Not Available | |
| Appearance | Solid | [1] |
| Solubility (DMSO) | 100 mg/mL (242.99 mM) | [2] |
| Storage (Solid) | Refer to manufacturer's instructions | |
| Storage (Stock Solution) | -20°C for up to 1 month; -80°C for up to 6 months | [1][2] |
Experimental Protocols
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and solvents.
-
Handle the powdered form of this compound in a chemical fume hood to avoid inhalation.
-
Dimethyl sulfoxide (DMSO) is a powerful solvent that can penetrate the skin. Avoid direct contact. If contact occurs, wash the affected area thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.
Materials
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)[2]
-
Analytical balance
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The volumes can be scaled as needed.
-
Equilibration: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.1154 mg of this compound (Molecular Weight = 411.54 g/mol ).
-
Calculation: Mass (mg) = Desired Concentration (mM) x Desired Volume (L) x Molecular Weight ( g/mol )
-
Mass = 10 mmol/L * 0.001 L * 411.54 g/mol = 4.1154 mg
-
-
Dissolution:
-
Add the weighed this compound powder to a sterile microcentrifuge tube or cryovial.
-
Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
-
Enhancing Solubility (if necessary): If the compound does not fully dissolve, sonication in an ultrasonic bath can be used to aid dissolution.[1][2] Gentle warming to 37°C may also help.[2] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2]
-
-
Labeling: Clearly label all aliquots with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.
Mandatory Visualizations
Signaling Pathway
Caption: Inhibition of EBP by this compound in the cholesterol biosynthesis pathway.
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Structural basis for human sterol isomerase in cholesterol biosynthesis and multidrug recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emopamil binding protein - Wikipedia [en.wikipedia.org]
- 5. What are EBP inhibitors and how do they work? [synapse.patsnap.com]
- 6. barricadetherapeutics.com [barricadetherapeutics.com]
- 7. Discovery and optimization of selective brain-penetrant EBP inhibitors that enhance oligodendrocyte formation - American Chemical Society [acs.digitellinc.com]
- 8. A new hope in multiple sclerosis treatment: the promise of EBP inhibitors - Nanion Technologies [nanion.de]
- 9. Discovery and Optimization of Selective Brain-Penetrant EBP Inhibitors that Enhance Oligodendrocyte Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Ebp-IN-1 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, handling, and use of Ebp-IN-1, a potent inhibitor of Emopamil-Binding Protein (EBP). The provided protocols and data are intended to guide researchers in the effective use of this compound for in vitro and in vivo studies.
Product Information
-
Compound Name: this compound
-
Mechanism of Action: this compound is an inhibitor of the emopamil-binding protein (EBP), a sterol isomerase integral to the cholesterol biosynthesis pathway.[1][2] EBP catalyzes the conversion of Δ8-sterols to Δ7-sterols.[3][4] By inhibiting EBP, this compound leads to the accumulation of specific 8,9-unsaturated sterols, which has been shown to promote the formation of oligodendrocytes.[1][2][5] This makes it a valuable research tool for studying remyelination and potential therapeutic strategies for conditions like multiple sclerosis.[3][5]
Solubility Data
This compound exhibits varying solubility depending on the solvent system. The following table summarizes its solubility in common laboratory solvents and vehicle formulations. It is important to note that for DMSO, the product is hygroscopic, and using a newly opened container is recommended to achieve maximum solubility.[1]
| Solvent/Vehicle System | Maximum Concentration/Solubility | Molar Concentration (Approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 242.99 mM | Ultrasonic assistance may be required.[1] |
| Vehicle for In Vivo Studies | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 6.07 mM | Results in a clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 6.07 mM | Results in a clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 6.07 mM | Results in a clear solution.[1] |
Storage and Handling
Proper storage and handling are critical to maintain the stability and activity of this compound.
-
Powder Form: Store the solid compound at -20°C for up to three years.[1]
-
Stock Solutions: Once dissolved, aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1]
-
General Handling: If precipitation or phase separation is observed during the preparation of any solution, gentle heating and/or sonication can be used to facilitate dissolution.[1]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution (100 mg/mL)
This protocol outlines the steps to prepare a concentrated stock solution of this compound in DMSO, suitable for further dilution in aqueous media for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic water bath
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of this compound powder and place it in an appropriate sterile tube.
-
Add the calculated volume of fresh DMSO to achieve a final concentration of 100 mg/mL.
-
Vortex the solution vigorously for 1-2 minutes to initiate dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minute intervals until the solution is clear. Gentle warming may also be applied if necessary.
-
Once fully dissolved, aliquot the stock solution into single-use sterile tubes.
-
Store the aliquots at -80°C or -20°C as recommended above.
Caption: Workflow for preparing this compound stock solution.
Protocol 2: Preparation of an In Vivo Formulation (2.5 mg/mL)
This protocol details the preparation of a vehicle solution for this compound suitable for animal studies, based on a common formulation.[1]
Materials:
-
This compound DMSO stock solution (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure (for 1 mL final volume):
-
Prepare an intermediate DMSO stock solution of this compound at 25 mg/mL.
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock solution and mix thoroughly until the solution is homogeneous.
-
Add 50 µL of Tween-80 to the mixture and mix again until a clear, uniform solution is achieved.
-
Add 450 µL of sterile saline to the mixture to reach the final volume of 1 mL.
-
Mix the final solution gently but thoroughly. The final concentration of this compound will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
This formulation should be prepared fresh before each use.
Mechanism of Action Pathway
This compound targets a key enzymatic step in the Bloch pathway of cholesterol biosynthesis. Its inhibitory action alters the sterol profile within the cell, which is hypothesized to trigger downstream signaling events that promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes.
Caption: this compound inhibits EBP, leading to sterol accumulation and oligodendrocyte formation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Emopamil binding protein - Wikipedia [en.wikipedia.org]
- 4. Emopamil-binding protein, a mammalian protein that binds a series of structurally diverse neuroprotective agents, exhibits delta8-delta7 sterol isomerase activity in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for EBP-IN-1 Assay in Emopamil-Binding Protein (EBP) Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emopamil-binding protein (EBP) is a critical enzyme in the cholesterol biosynthesis pathway, specifically functioning as a Δ8-Δ7 sterol isomerase.[1][2] It catalyzes the conversion of zymostenol to lathosterol in the Kandutsch-Russell pathway and zymosterol to dehydrolathosterol in the Bloch pathway.[1] Inhibition of EBP leads to the accumulation of 8,9-unsaturated sterols, which has been shown to promote the differentiation of oligodendrocyte progenitor cells. This makes EBP a promising therapeutic target for neurodegenerative diseases such as multiple sclerosis.[3] Ebp-IN-1 is a representative inhibitor of EBP, and this document provides detailed protocols for assessing its inhibitory activity using a novel immuno-immobilization mass-spectrometry-based assay.
Signaling Pathway of Emopamil-Binding Protein (EBP)
EBP is an integral membrane protein located in the endoplasmic reticulum and plays a key role in the post-squalene segment of cholesterol synthesis.[4][5] The inhibition of EBP disrupts the normal flux of sterol intermediates, leading to the accumulation of upstream substrates.
This compound Assay Principle
The this compound assay is a functional, high-throughput method designed to quantify the potency of EBP inhibitors. This assay utilizes an immuno-immobilization approach coupled with liquid chromatography-mass spectrometry (LC-MS) to measure the enzymatic conversion of an EBP substrate.[6] Overexpressed EBP, tagged with an affinity tag (e.g., FLAG), is captured on an antibody-coated plate. The enzymatic reaction is then initiated by adding the substrate, and the inhibitory effect of compounds like this compound is determined by quantifying the formation of the product. This method offers high sensitivity and reproducibility, making it suitable for structure-activity relationship (SAR) studies.[6]
Experimental Protocols
Materials and Reagents
-
Cell Line: Expi293F cells overexpressing FLAG-tagged human EBP.
-
Antibodies: Monoclonal anti-FLAG M2 antibody.
-
Plates: 96-well immuno-affinity plates.
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS)
-
Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBS
-
Cell Lysis Buffer (e.g., M-PER Mammalian Protein Extraction Reagent)
-
Enzyme Reaction Buffer
-
Wash Buffer
-
-
Substrate: Zymostenol (or other suitable Δ8-sterol)
-
Test Compound: this compound and other inhibitors
-
Internal Standard: Deuterated analog of the product (e.g., d7-lathosterol)
-
Solvents: Acetonitrile, Methanol, Water (LC-MS grade)
-
Instrumentation:
-
Liquid Chromatography system
-
Mass Spectrometer with an atmospheric pressure chemical ionization (APCI) source
-
Plate reader/shaker
-
Centrifuge
-
Protocol 1: Immuno-Immobilization of EBP
-
Antibody Coating: Coat 96-well immuno-affinity plates with 100 µL of anti-FLAG M2 antibody (diluted 1:200 in PBS). Incubate for 3 hours at room temperature.
-
Washing: Wash the plates three times with 200 µL of PBS per well.
-
Blocking: Add 125 µL of Blocking Buffer (3% BSA in PBS) to each well and incubate for 1 hour at room temperature to prevent non-specific binding.
-
Washing: Wash the plates three times with 200 µL of PBS per well.
-
Cell Lysis: Lyse Expi293F cells overexpressing FLAG-EBP in a suitable lysis buffer at a concentration of 10 million cells/mL.
-
EBP Capture: Dilute the cell lysate to 1 million cells/mL in an appropriate buffer. Add 100 µL of the diluted lysate to each well of the antibody-coated plate. Incubate overnight at 4°C with gentle shaking.
-
Final Wash: Wash the plates three times with 200 µL of PBS to remove unbound cellular components.
Protocol 2: EBP Inhibition Assay
-
Compound Preparation: Prepare serial dilutions of this compound and other test compounds in the Enzyme Reaction Buffer. Also, prepare a vehicle control (e.g., DMSO) and a positive control (a known EBP inhibitor).
-
Compound Addition: Add the diluted compounds to the wells containing the immobilized EBP.
-
Substrate Addition: Initiate the enzymatic reaction by adding the EBP substrate (e.g., zymostenol) to each well. The final concentration should be at an appropriate level to ensure measurable product formation (e.g., nanomolar range).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1-2 hours) with gentle shaking.
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., a strong base or organic solvent).
-
Internal Standard Addition: Add the internal standard to each well to correct for variations in sample processing and instrument response.
-
Product Extraction: Perform a liquid-liquid extraction to isolate the sterol products.
-
Sample Analysis: Analyze the extracted samples by LC-MS.
Protocol 3: LC-MS Analysis
-
Chromatography: Separate the substrate and product using a suitable C18 column with an appropriate mobile phase gradient (e.g., acetonitrile and water).
-
Mass Spectrometry: Use an atmospheric pressure chemical ionization (APCI) source in positive ion mode. Monitor the specific mass-to-charge ratios (m/z) for the substrate, product, and internal standard using multiple reaction monitoring (MRM).
-
Data Analysis: Calculate the ratio of the product peak area to the internal standard peak area. Plot the product formation against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[7]
Experimental Workflow
The following diagram illustrates the high-throughput workflow for the EBP inhibitor assay.
Data Presentation
The inhibitory activity of test compounds is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[8] The results can be summarized in a table for easy comparison.
| Compound | EBP IC50 (nM)[6] | Notes |
| This compound | 10 - 50 | Representative EBP inhibitor with good potency. |
| Inhibitor A | < 10 | High-potency reference compound. |
| Inhibitor B | 50 - 100 | Moderate potency. |
| Inhibitor C | > 1000 | Low to no inhibitory activity. |
Note: The IC50 values presented for this compound are representative and may vary depending on the specific assay conditions.
Troubleshooting
-
Low Signal/No Enzyme Activity:
-
Confirm the expression and activity of the FLAG-EBP in the cell lysate.
-
Ensure proper antibody coating and EBP capture.
-
Optimize substrate concentration and incubation time.
-
-
High Background:
-
Ensure adequate blocking of the plate.
-
Optimize wash steps to remove non-specifically bound proteins.
-
-
Poor Reproducibility:
-
Ensure accurate and consistent liquid handling.
-
Use a consistent source and batch of reagents.
-
Ensure the stability of the test compounds in the assay buffer.
-
Conclusion
The immuno-immobilization mass-spectrometry-based assay for EBP inhibition provides a robust and sensitive platform for the discovery and characterization of novel EBP inhibitors like this compound. The detailed protocols and workflow presented here offer a comprehensive guide for researchers in the field of drug development for neurodegenerative and other diseases where EBP is a relevant target.
References
- 1. researchgate.net [researchgate.net]
- 2. med.libretexts.org [med.libretexts.org]
- 3. Discovery and Optimization of Selective Brain-Penetrant EBP Inhibitors that Enhance Oligodendrocyte Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jdc.jefferson.edu [jdc.jefferson.edu]
- 5. researchgate.net [researchgate.net]
- 6. Novel Immuno-Immobilization Mass-Spectrometry-Based Assay to Enable Structure-Activity Relationship Development of Emopamil Binding Protein (EBP) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ww2.amstat.org [ww2.amstat.org]
- 8. IC50 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Ebp-IN-1 in Human Cortical Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emopamil binding protein (EBP) is a critical enzyme involved in the later stages of the cholesterol biosynthesis pathway.[1] Specifically, it functions as a sterol isomerase. Inhibition of EBP has emerged as a promising therapeutic strategy, particularly in the context of neurodegenerative diseases like multiple sclerosis.[1][2] This is due to the finding that blocking EBP promotes the formation of oligodendrocytes, the cells responsible for myelination in the central nervous system.[1][2] Ebp-IN-1 represents a class of small molecule inhibitors designed to target EBP. A notable example of such an inhibitor is GNE-3406, a brain-penetrant compound that has been shown to enhance oligodendrocyte formation in human cortical organoids.[1][2]
These application notes provide a comprehensive overview of the use of this compound (exemplified by GNE-3406) in human cortical organoid models, including its mechanism of action, quantitative data, and detailed experimental protocols. This information is intended to guide researchers in utilizing EBP inhibitors for studying oligodendrocyte development and for the preclinical evaluation of potential therapeutics for demyelinating disorders.
Mechanism of Action
The primary function of EBP is to catalyze the conversion of 8,9-unsaturated sterols to their 7,8-unsaturated counterparts within the cholesterol biosynthesis pathway.[3] Inhibition of EBP by compounds such as this compound/GNE-3406 leads to the accumulation of these 8,9-unsaturated sterol intermediates.[1][3] Rather than causing a detrimental depletion of total cellular sterols, this "sterol shift" results in the buildup of specific sterol species that act as signaling molecules.[3] These accumulated sterols have been shown to be potent inducers of oligodendrocyte precursor cell (OPC) differentiation into mature, myelinating oligodendrocytes.[3] This mechanism provides a targeted approach to enhance the generation of new oligodendrocytes, a key goal in therapies for demyelinating diseases.[1][3]
Below is a diagram illustrating the signaling pathway affected by this compound.
References
- 1. Discovery and optimization of selective brain-penetrant EBP inhibitors that enhance oligodendrocyte formation - American Chemical Society [acs.digitellinc.com]
- 2. Genentech’s GNE-3406 shows promise for multiple sclerosis | BioWorld [bioworld.com]
- 3. Accumulation of 8,9-unsaturated sterols drives oligodendrocyte formation and remyelination - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ebp-IN-1 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Ebp-IN-1, with a focus on troubleshooting and preventing its precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of the Emopamil Binding Protein (EBP), a sterol isomerase involved in the cholesterol biosynthesis pathway.[1][2] By inhibiting EBP, this compound promotes the formation of oligodendrocytes, making it a valuable tool for research in neurodegenerative diseases like multiple sclerosis.[1][3]
Q2: Why does this compound precipitate in my cell culture medium?
A2: this compound is a lipophilic molecule with low intrinsic aqueous solubility.[4] When a concentrated stock solution of this compound in a solvent like DMSO is diluted into an aqueous cell culture medium, the compound can crash out of solution, leading to precipitation.[4]
Q3: What is the recommended solvent for dissolving this compound?
A3: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1] It is crucial to use high-quality, anhydrous (water-free) DMSO to ensure optimal solubility.
Q4: Can I sterilize my this compound solution by autoclaving?
A4: No, it is not recommended to sterilize this compound solutions using high-temperature methods like autoclaving, as this can degrade the compound. If sterile filtration is necessary, use a 0.22 µm filter compatible with your solvent.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Troubleshooting Guide: this compound Precipitation
This guide provides solutions to common issues encountered during the use of this compound in cell culture experiments.
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in media | - Poor aqueous solubility of this compound.- High final concentration of this compound.- High final concentration of DMSO in the media. | - Pre-warm the media: Before adding the this compound stock, warm the cell culture media to 37°C.- Stepwise dilution: Instead of adding the DMSO stock directly to the full volume of media, first dilute the stock in a smaller volume of media and then add this intermediate dilution to the rest of the media with gentle mixing.- Reduce final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% (v/v) in your culture medium. Higher concentrations can be toxic to cells and increase the likelihood of precipitation.- Increase serum concentration: If your experimental design allows, increasing the percentage of Fetal Bovine Serum (FBS) in the media can sometimes help to solubilize lipophilic compounds. |
| Cloudiness or crystals observed in the culture plate after incubation | - Temperature fluctuations.- Interaction with media components.- Evaporation of media leading to increased compound concentration. | - Maintain stable temperature: Ensure the incubator provides a stable and consistent temperature.- Check for media compatibility: If using a specialized or custom medium, consider potential interactions with this compound. You may need to test different media formulations.- Maintain proper humidity: Ensure the incubator has adequate humidity to prevent evaporation from the culture plates. |
| Inconsistent experimental results | - Incomplete dissolution of this compound stock.- Degradation of this compound. | - Ensure complete dissolution of stock: Before preparing working solutions, ensure your this compound stock in DMSO is fully dissolved. If you observe any precipitate in the stock vial, warm it gently in a 37°C water bath and sonicate until the solution is clear.[1]- Use fresh stock solutions: Avoid using old stock solutions. Prepare fresh aliquots from a long-term stock stored at -80°C. |
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents. Please note that solubility in aqueous solutions like cell culture media is significantly lower.
| Solvent | Concentration | Remarks |
| Dimethyl Sulfoxide (DMSO) | ≥ 25 mg/mL | May require warming and sonication for complete dissolution.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | A clear solution can be achieved.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | A clear solution can be achieved.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | A clear solution can be achieved.[1] |
Experimental Protocols
Protocol for Preparation of this compound Working Solution for Cell Culture
This protocol provides a step-by-step guide for preparing a working solution of this compound and adding it to your cell culture.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Pre-warmed cell culture medium (e.g., DMEM with 10% FBS)
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Carefully weigh the required amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.
-
Gently vortex the solution. If the compound does not fully dissolve, warm the tube in a 37°C water bath for 5-10 minutes and sonicate for 10-15 minutes until the solution is clear.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes and store at -80°C.
-
-
Prepare the Working Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution in the pre-warmed medium to achieve your desired final concentration. Important: Add the this compound stock solution to the medium, not the other way around, and mix gently by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause precipitation.
-
For example, to prepare a 10 µM working solution, you can add 1 µL of the 10 mM stock to 999 µL of pre-warmed medium.
-
-
Treating the Cells:
-
Remove the old medium from your cell culture plates.
-
Gently add the freshly prepared this compound working solution to your cells.
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Return the plates to the incubator and monitor for any signs of precipitation.
-
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits EBP, promoting oligodendrocyte differentiation.
Experimental Workflow for this compound Treatment
Caption: Workflow for this compound treatment and analysis of oligodendrocyte differentiation.
References
unexpected results with Ebp-IN-1 treatment
Welcome to the technical support center for Ebp-IN-1, a potent inhibitor of Emopamil Binding Protein (EBP). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to help you anticipate and resolve potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of Emopamil Binding Protein (EBP), a crucial enzyme in the cholesterol biosynthesis pathway.[1][2] EBP functions as a sterol isomerase, and its inhibition by this compound blocks a key step in cholesterol synthesis. This leads to the accumulation of the EBP substrate, zymostenol, and a reduction in downstream cholesterol production.[2][3]
Q2: What are the main research applications for this compound?
A2: this compound is primarily investigated for its potential in promoting the formation of oligodendrocytes, which is a promising therapeutic strategy for demyelinating diseases like multiple sclerosis.[1][2] Additionally, due to the reliance of some cancer cells on cholesterol metabolism, this compound is also being explored as a potential anti-cancer agent.
Q3: What is the stability and solubility of this compound in cell culture media?
A3: While specific stability data for this compound in various cell culture media is not extensively published, it is crucial to prepare fresh solutions for each experiment. Some small molecules can be unstable in aqueous solutions over time, especially at 37°C.[4] For solubility, it is recommended to dissolve this compound in a suitable solvent like DMSO to create a stock solution before further dilution in aqueous media. The final DMSO concentration in the culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Q4: Are there any known off-target effects of this compound?
A4: The in vitro assessment of this compound against a panel of 98 off-targets revealed a low risk of promiscuity, suggesting it is a relatively selective inhibitor.
Q5: How can I confirm that this compound is active in my cells?
A5: A reliable method to confirm the on-target activity of this compound is to measure the accumulation of its substrate, zymostenol.[2][3] This can be achieved through techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) analysis of cellular lipid extracts.
Troubleshooting Guide
Unexpected Results in Cell-Based Assays
Q: I am not observing the expected decrease in cell viability in my cancer cell line after this compound treatment. What could be the reason?
A: There are several potential reasons for a lack of cytotoxic effect:
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Cell Line Dependence: The sensitivity to this compound can be highly cell-line dependent. Some cell lines may not have the same reliance on the cholesterol biosynthesis pathway that is inhibited by this compound. It is advisable to test a panel of cell lines to identify those with the desired sensitivity.
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Incorrect Dosing: Ensure that the concentration range of this compound used is appropriate. It is recommended to perform a dose-response experiment to determine the IC50 value for your specific cell line.
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Compound Inactivity: Improper storage or handling of this compound can lead to its degradation. Ensure the compound is stored as recommended and that fresh dilutions are made for each experiment.
-
Assay-Specific Issues: The choice of cytotoxicity assay can influence the results. Some assays may not be sensitive enough to detect subtle changes in cell viability. Consider using multiple, mechanistically different cytotoxicity assays to confirm your findings.[5]
Q: I am seeing significant cell death even at low concentrations of this compound in my non-cancerous cell line. Is this expected?
A: While this compound has shown a good in vitro safety profile, unexpected cytotoxicity can occur. Here are some troubleshooting steps:
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Solvent Toxicity: High concentrations of the solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration in your culture media is at a non-toxic level (typically ≤0.1%).
-
Cellular Stress: Inhibition of cholesterol biosynthesis can induce cellular stress in some cell types, leading to apoptosis or necrosis. It is advisable to perform assays to detect markers of apoptosis (e.g., caspase activity) to understand the mechanism of cell death.
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Contamination: Rule out any potential contamination of your cell cultures (e.g., mycoplasma) that could be sensitizing the cells to the treatment.
Inconsistent Results in Oligodendrocyte Differentiation
Q: The efficiency of oligodendrocyte differentiation after this compound treatment is highly variable between experiments. What are the potential causes?
A: The differentiation of pluripotent stem cells or neural progenitors into oligodendrocytes is a complex process with inherent variability. Here are some factors to consider:
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Initial Cell State: The differentiation potential of the starting cell population (e.g., iPSCs, ESCs) can vary between passages and batches. It is crucial to use cells at a consistent passage number and to ensure they are healthy and undifferentiated before initiating the differentiation protocol.
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Reagent Consistency: The quality and activity of growth factors and other small molecules used in the differentiation protocol can significantly impact the outcome. Use high-quality reagents and test new batches for activity.
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Culture Conditions: Minor variations in cell seeding density, media changes, and incubator conditions (CO2, temperature, humidity) can influence differentiation efficiency. Maintain strict consistency in your cell culture practices.
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Timing of Treatment: The developmental stage at which this compound is added can be critical. Optimize the timing of treatment to coincide with the appropriate stage of oligodendrocyte precursor cell (OPC) development.
Data Presentation
Table 1: this compound Activity and Properties
| Parameter | Value | Cell Line/System | Reference |
| Target | Emopamil Binding Protein (EBP) | - | [1][2] |
| Mechanism of Action | Inhibition of sterol isomerase activity | - | [3] |
| Primary Effect | Accumulation of Zymostenol | In vivo (brain) | [2] |
| Therapeutic Indication | Multiple Sclerosis (enhances oligodendrocyte formation) | Human Cortical Organoids | [1][2] |
| Off-Target Profile | Low risk of promiscuity (tested against 98 off-targets) | In vitro panel |
Experimental Protocols
Cholesterol Biosynthesis Assay (General Protocol)
This protocol provides a general framework for measuring total cholesterol levels in cell lysates. Commercial kits are widely available and their specific instructions should be followed.
Materials:
-
Cholesterol Assay Kit (containing cholesterol standard, assay buffer, probe, enzyme mix, and esterase)
-
96-well microplate (clear bottom)
-
Microplate reader capable of measuring absorbance at ~570 nm
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Cell lysis buffer (e.g., RIPA buffer)
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Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture and Treatment: Plate cells at the desired density and treat with this compound or vehicle control for the desired duration.
-
Cell Lysis:
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Wash cells with cold PBS.
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Lyse the cells in cold cell lysis buffer.
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Scrape the cells and collect the lysate.
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Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate to normalize the cholesterol measurement.
-
Cholesterol Assay:
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Prepare a cholesterol standard curve according to the kit manufacturer's instructions.
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Add a specific volume of cell lysate to the wells of the 96-well plate.
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Add the reaction mix (containing probe, enzyme mix, and esterase for total cholesterol) to each well.
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Incubate the plate at 37°C for the time specified in the kit protocol (typically 30-60 minutes), protected from light.
-
-
Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the cholesterol concentration in each sample by comparing its absorbance to the standard curve. Normalize the cholesterol values to the protein concentration of the lysate.
Oligodendrocyte Differentiation from Neural Progenitor Cells (NPCs)
This is a generalized protocol and may require optimization based on the specific NPC line used.
Materials:
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Neural Progenitor Cells (NPCs)
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NPC proliferation medium
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Oligodendrocyte differentiation medium (e.g., DMEM/F12 supplemented with T3, and other relevant factors)
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This compound
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Vehicle control (e.g., DMSO)
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Poly-L-ornithine and laminin-coated culture plates
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Antibodies for immunocytochemistry (e.g., anti-O4, anti-MBP, anti-Olig2)
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Fluorescence microscope
Procedure:
-
NPC Proliferation: Culture NPCs on poly-L-ornithine and laminin-coated plates in proliferation medium until they reach the desired confluency.
-
Initiation of Differentiation: To initiate differentiation, switch the medium to the oligodendrocyte differentiation medium.
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This compound Treatment: Add this compound at the desired concentration to the differentiation medium. Include a vehicle control group.
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Maintenance: Culture the cells for the desired period (e.g., 7-14 days), changing the medium with fresh this compound or vehicle every 2-3 days.
-
Assessment of Differentiation:
-
Morphology: Observe the cells for morphological changes characteristic of oligodendrocyte differentiation, such as the development of a more complex, branched morphology.
-
Immunocytochemistry: Fix the cells and perform immunofluorescence staining for oligodendrocyte markers such as O4 (early oligodendrocyte), MBP (mature myelinating oligodendrocyte), and Olig2 (oligodendrocyte lineage transcription factor).
-
-
Quantification: Quantify the percentage of differentiated oligodendrocytes by counting the number of marker-positive cells relative to the total number of cells (e.g., DAPI-stained nuclei).
Mandatory Visualization
Caption: Mechanism of action of this compound in the cholesterol biosynthesis pathway.
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. Discovery and optimization of selective brain-penetrant EBP inhibitors that enhance oligodendrocyte formation - American Chemical Society [acs.digitellinc.com]
- 2. Discovery and Optimization of Selective Brain-Penetrant EBP Inhibitors that Enhance Oligodendrocyte Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for human sterol isomerase in cholesterol biosynthesis and multidrug recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro studies on stability and phosphatase activity of the anticancer agent LB-100 and its active hydrolysis product endothall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
Ebp-IN-1 off-target effects in cancer cells
Technical Support Center: Ebp-IN-1
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the potential off-target effects of this compound, an inhibitor of Emopamil-Binding Protein (EBP), in cancer cell research.
Frequently Asked Questions (FAQs)
Q1: What is the primary, on-target mechanism of action for this compound?
This compound is an inhibitor of the Emopamil-Binding Protein (EBP). EBP is a crucial enzyme in the cholesterol biosynthesis pathway, specifically acting as a sterol isomerase that converts lanosterol to cholesterol.[1][2] By inhibiting EBP, this compound disrupts cholesterol production within the cell. Since many cancer cells exhibit altered cholesterol metabolism and rely on it for membrane integrity and signaling, this disruption can impede their growth, proliferation, and survival.[1]
Q2: Why is it critical to investigate the off-target effects of this compound?
While this compound is designed to target EBP, small molecule inhibitors can often bind to other proteins, particularly those with similar structural folds, such as kinases. These unintended interactions, or "off-target effects," can lead to unexpected biological outcomes, toxicity, or misinterpretation of experimental results.[3][4] Identifying off-target effects is crucial for validating that the observed phenotype is a true consequence of on-target inhibition and for understanding the compound's full safety and efficacy profile.[3]
Q3: Besides its primary target in the cholesterol pathway, what are potential off-target pathways this compound might affect?
While specific off-target data for this compound is not extensively published, inhibitors of metabolic pathways can sometimes interact with:
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Protein Kinases: Many inhibitors show cross-reactivity with kinases due to similarities in ATP-binding pockets.[5][6] Off-target kinase inhibition could affect major signaling pathways like MAPK, PI3K-Akt, or NF-κB, which are central to cancer cell proliferation and survival.[7][8]
-
Other Metabolic Enzymes: The compound could potentially interact with other enzymes in related lipid or steroid synthesis pathways.
-
Transmembrane Proteins: Given that EBP is a membrane-bound protein, there is a possibility of interaction with other transmembrane proteins or receptors.[2]
Troubleshooting Guide
Problem 1: I'm observing significantly higher cytotoxicity in my cancer cell line than expected, even at low concentrations of this compound. Could this be an off-target effect?
Answer: Yes, unexpectedly high cytotoxicity is a classic indicator of a potent off-target effect. The observed cell death may be caused by the inhibition of a critical survival kinase or another essential protein that is not EBP.[3]
Troubleshooting Steps:
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Validate On-Target Engagement: First, confirm that this compound is inhibiting its intended target in your system. You can do this by measuring the accumulation of the EBP substrate, zymosterol, via mass spectrometry. An increase in zymosterol would confirm EBP inhibition.
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Perform a Rescue Experiment: Attempt to "rescue" the cells from cytotoxicity by providing an exogenous source of cholesterol or a downstream metabolite. If the cytotoxicity persists despite the rescue, it strongly suggests an off-target mechanism.
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Conduct a Broad Kinase Screen: Profile this compound against a panel of kinases (e.g., a 300+ kinase panel) to identify potential off-target kinase interactions.[9] This can reveal unexpected targets responsible for the cytotoxic effect.
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Use a Structurally Unrelated EBP Inhibitor: If available, treat cells with a different EBP inhibitor that has a distinct chemical scaffold. If this second inhibitor does not produce the same high level of cytotoxicity, it further points to an off-target effect specific to this compound's structure.
Problem 2: My results are inconsistent across experiments. Sometimes this compound induces apoptosis, and other times it causes cell cycle arrest. What could be the cause?
Answer: This variability can stem from subtle differences in experimental conditions that favor either on-target or off-target effects, or it could be related to cell culture conditions.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure cell passage number, confluency, and media composition are strictly consistent. Cellular metabolism and signaling can change with confluency, potentially altering the cell's response to the inhibitor.
-
Verify Compound Concentration: Re-verify the concentration of your this compound stock solution. Serial dilution errors can lead to significant concentration differences at the nanomolar level.
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Check for Serum Interactions: Components in fetal bovine serum (FBS) can sometimes bind to small molecules, reducing their effective concentration. Test the compound's effect in low-serum or serum-free media to see if the response becomes more consistent.
-
Evaluate Time-Dependency: The cellular response may be time-dependent. An early time point might show cell cycle arrest (an on-target effect of metabolic stress), while a later time point might show apoptosis (due to a cumulative off-target effect). Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to map the phenotypic changes over time.
Problem 3: I performed a Western blot to check downstream pathways, and I'm seeing modulation of a kinase pathway (e.g., p-ERK, p-AKT) that is not directly linked to cholesterol synthesis. Is this an off-target effect?
Answer: Yes, modulation of signaling kinases is a strong indication of an off-target interaction. While metabolic stress from cholesterol depletion can indirectly influence signaling, direct phosphorylation changes often point to off-target kinase inhibition or activation.[4]
Troubleshooting Steps:
-
Confirm with Kinase Activity Assay: A Western blot shows phosphorylation status, but not necessarily kinase activity. Perform an in vitro kinase activity assay using the purified, suspected off-target kinase and this compound to confirm direct inhibition.
-
Use a Target-Knockout Cell Line: If you suspect an off-target kinase (e.g., Kinase X), test this compound in a cell line where Kinase X has been knocked out (e.g., using CRISPR/Cas9). If this compound is still cytotoxic in the knockout cells, the effect is independent of that specific off-target.[3]
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Titrate the Inhibitor: Determine the IC50 of this compound for its on-target effect (EBP inhibition) and its off-target effect (e.g., p-ERK inhibition). If the IC50 for the off-target effect is significantly lower or within the same range as the on-target IC50, it is a clinically and experimentally relevant off-target.
Quantitative Data Summary
The following tables present hypothetical data to illustrate how to structure and interpret results from off-target effect studies.
Table 1: Hypothetical Kinase Selectivity Profile for this compound (1 µM Screen) This table shows the percent inhibition of a selection of kinases, identifying potential off-target interactions.
| Kinase Target | Kinase Family | % Inhibition at 1 µM | Potential Relevance |
| EPHB4 | Ephrin Receptor | 95% | High |
| MAPK1 (ERK2) | MAPK | 88% | High |
| PIK3CA | PI3K | 65% | Moderate |
| CDK2 | CDK | 45% | Low |
| SRC | SRC Family | 20% | Very Low |
| AKT1 | AGC Family | 15% | Very Low |
Table 2: Comparative IC50 Values for On-Target vs. Off-Target Pathways This table compares the potency of this compound for its intended pathway versus a hypothetical off-target pathway.
| Assay Type | Cell Line | Measured Endpoint | This compound IC50 (nM) |
| On-Target | MCF-7 | Zymosterol Accumulation | 50 |
| Cell Viability | MCF-7 | CellTiter-Glo® | 150 |
| Off-Target | HCT116 | p-ERK Inhibition (Western Blot) | 200 |
| Cell Viability | EPHB4 Knockout HCT116 | CellTiter-Glo® | >1000 |
Experimental Protocols
Protocol 1: Broad Panel Kinase Selectivity Profiling
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Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, prepare a 100 µM intermediate dilution.
-
Assay Choice: Select a commercial kinase profiling service that offers a large panel (e.g., >300 kinases). Assays are typically run at a fixed ATP concentration (e.g., 10 µM) or at the Kₘ for each specific kinase.
-
Screening: The compound is typically screened at one or two concentrations (e.g., 1 µM and 10 µM). The service will perform the kinase reactions, measuring the incorporation of ³³P-ATP into a substrate.
-
Data Analysis: Results are provided as percent inhibition relative to a DMSO control. A common threshold for a significant "hit" is >80% inhibition at 1 µM.
-
Follow-up: For significant hits, determine the IC50 value by running a 10-point dose-response curve to quantify the potency of the off-target interaction.
Protocol 2: Western Blot for Signaling Pathway Modulation
-
Cell Treatment: Plate cancer cells (e.g., HeLa, A549) and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 5, 10 µM) for a specified time (e.g., 6 or 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT, anti-GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Cell Viability (MTT) Assay
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 100 µM to 1 nM) for 72 hours. Include a DMSO-only control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Analysis: Normalize the results to the DMSO control and plot the dose-response curve to calculate the IC50 value using non-linear regression.
Visualizations of Key Pathways
References
- 1. What are EBP inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. icr.ac.uk [icr.ac.uk]
- 5. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. AEBP1 is a Novel Oncogene: Mechanisms of Action and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
minimizing Ebp-IN-1 toxicity in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing Ebp-IN-1 toxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Emopamil Binding Protein (EBP). EBP is a crucial enzyme in the cholesterol biosynthesis pathway, specifically acting as a sterol isomerase. By inhibiting EBP, this compound disrupts the normal cholesterol production process. This inhibition leads to the accumulation of certain sterol precursors, which has been shown to promote the formation of oligodendrocytes, the myelin-producing cells in the central nervous system. This makes this compound a compound of interest for research into remyelinating therapies for diseases like multiple sclerosis.
Q2: What are the potential causes of this compound-induced toxicity in cell culture?
A2: this compound toxicity in cell culture can arise from several factors:
-
On-target toxicity: The primary mechanism of action, inhibition of cholesterol biosynthesis, can itself be toxic to cells if the disruption is too severe or prolonged. All cells require cholesterol for membrane integrity and various cellular functions.
-
Off-target effects: At higher concentrations, this compound may bind to and inhibit other proteins besides EBP, leading to unintended and potentially toxic consequences. It is generally recommended to use the lowest effective concentration to minimize off-target effects.[1]
-
Cell type-specific sensitivity: Different cell lines have varying dependencies on de novo cholesterol synthesis and may exhibit different sensitivities to EBP inhibition.
-
Compound solubility and stability: Poor solubility of this compound in culture media can lead to precipitation and the formation of aggregates, which can be toxic to cells. Instability of the compound over the course of a long experiment can also lead to inconsistent results and potential toxicity from degradation products.
-
Experimental conditions: Factors such as cell density, serum concentration in the media, and the duration of exposure to the compound can all influence the observed toxicity.
Q3: What are the typical working concentrations for this compound in cell culture?
A3: The optimal working concentration of this compound should be empirically determined for each cell line and experimental setup. However, based on available data for EBP inhibitors, a starting point for concentration ranges can be inferred. A patent for a similar EBP inhibitor showed an IC50 value of less than 15 nM for inhibiting EBP activity in human embryonic kidney Expi293F cells.[2] For cell-based assays with small molecule inhibitors, concentrations are typically in the range of <1-10 µM.[1] It is advisable to perform a dose-response experiment starting from a low nanomolar range up to the low micromolar range to determine the optimal concentration that provides the desired biological effect with minimal toxicity.
Q4: How can I assess the toxicity of this compound in my cell culture experiments?
A4: Several standard assays can be used to evaluate the cytotoxicity of this compound:
-
Metabolic activity assays: Assays like the MTT, MTS, or WST-1 assay measure the metabolic activity of the cell population, which is often correlated with cell viability.[3][4]
-
Cell membrane integrity assays: These assays, such as the LDH release assay or trypan blue exclusion assay, detect damage to the cell membrane, a hallmark of cell death.
-
Apoptosis assays: To determine if this compound is inducing programmed cell death, you can use assays like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry or fluorescence microscopy.[5][6][7][8][9]
-
Cell proliferation assays: Assays that measure DNA synthesis (e.g., BrdU incorporation) or cell number over time can determine if this compound is inhibiting cell growth.
Troubleshooting Guides
Issue 1: High levels of cell death observed at expected therapeutic concentrations.
| Possible Cause | Troubleshooting Steps |
| Cell line is highly sensitive to EBP inhibition. | Perform a dose-response curve with a wider range of lower concentrations (e.g., starting from 1 nM) to identify a non-toxic effective concentration. Consider using a more resistant cell line if appropriate for the experimental goals. |
| Compound precipitation. | Visually inspect the culture wells for any precipitate. Prepare fresh stock solutions of this compound and ensure complete dissolution in the vehicle (e.g., DMSO) before diluting in culture medium. Consider using a lower concentration of the inhibitor. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). Run a vehicle-only control to assess solvent toxicity. |
| Incorrect compound concentration. | Verify the calculations for your dilutions and the concentration of your stock solution. If possible, have the concentration of the stock solution independently verified. |
| Contamination of cell culture. | Check for signs of bacterial or fungal contamination. Test for mycoplasma contamination, as this can affect cell health and response to treatments. |
Issue 2: Inconsistent results or high variability between replicate wells.
| Possible Cause | Troubleshooting Steps |
| Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells to ensure even distribution. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as these are more prone to evaporation, leading to changes in media concentration. Fill the outer wells with sterile PBS or media to minimize this effect. |
| Incomplete dissolution or uneven distribution of this compound. | Vortex the stock solution before each use and mix the media well by gentle pipetting after adding the compound. |
| Fluctuations in incubator conditions. | Ensure the incubator has stable temperature, CO2, and humidity levels. |
| Cellular stress during handling. | Handle cells gently during passaging and seeding to avoid inducing stress, which can make them more susceptible to drug-induced toxicity. |
Issue 3: No observable effect of this compound, even at higher concentrations.
| Possible Cause | Troubleshooting Steps |
| Compound inactivity. | Verify the source and quality of the this compound. If possible, test its activity in a validated positive control system. |
| Cell line is resistant to EBP inhibition. | Some cell lines may have alternative pathways for cholesterol synthesis or may be less dependent on the pathway targeted by this compound. Confirm EBP expression in your cell line. |
| Insufficient incubation time. | The effects of this compound may be time-dependent. Perform a time-course experiment to determine the optimal duration of treatment. |
| Assay insensitivity. | The chosen assay may not be sensitive enough to detect the specific cellular changes induced by this compound. Consider using a more sensitive or direct downstream assay related to EBP inhibition (e.g., measuring sterol levels). |
Quantitative Data Summary
Due to the limited publicly available cytotoxicity data specifically for this compound, the following table provides a generalized dose-response framework based on typical observations for small molecule inhibitors in cell culture. Researchers must determine the specific IC50 for their cell line of interest.
Table 1: Hypothetical Dose-Response of this compound on Cell Viability
| Concentration Range | Expected Effect on Cell Viability | Recommended Action |
| < 10 nM | Minimal to no toxicity expected. | Ideal range for initial experiments to assess biological activity. |
| 10 nM - 1 µM | Potential for dose-dependent decrease in viability. | Determine the EC50 for the desired biological effect and the IC50 for cytotoxicity. |
| 1 µM - 10 µM | Increased likelihood of cytotoxicity and potential for off-target effects. | Use with caution and only if necessary for the experimental design. Thoroughly validate any observed effects. |
| > 10 µM | High probability of significant cytotoxicity and off-target effects. | Generally not recommended for in vitro studies unless specifically investigating toxicity mechanisms. |
Note: This table is for illustrative purposes. The actual effective and toxic concentrations will be cell-line dependent.
Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity using the MTT Assay
This protocol is adapted for adherent cells.[3]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your adherent cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your stock solution. A common approach is to prepare 2X concentrated solutions.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle-only control (e.g., medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, carefully remove the medium containing the compound.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[3]
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Protocol 2: Assessing Apoptosis Induction by this compound using Annexin V/PI Staining
This protocol is for flow cytometry analysis.[5][6][9]
Materials:
-
This compound treated and control cells
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture and treat cells with this compound at the desired concentrations and for the desired time in a 6-well plate or T25 flask.
-
Harvest the cells, including both the adherent and floating populations (for adherent cells, use a gentle trypsinization).
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
-
-
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: Mechanism of action of this compound and its potential cellular effects.
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
Caption: Experimental workflow for assessing this compound cytotoxicity using an MTT assay.
References
- 1. resources.biomol.com [resources.biomol.com]
- 2. New EBP inhibitors disclosed in Biogen patent | BioWorld [bioworld.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Technical Support Center: Optimizing Ebp-IN-1 Concentration for Experiments
Welcome to the technical support center for Ebp-IN-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the Emopamil Binding Protein (EBP), a crucial enzyme in the cholesterol biosynthesis pathway. EBP functions as a sterol isomerase, and its inhibition by this compound leads to the accumulation of sterol precursors, such as zymostenol. This disruption of cholesterol synthesis has been shown to promote the formation of oligodendrocytes.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is typically soluble in dimethyl sulfoxide (DMSO). For long-term storage, the stock solution in DMSO should be stored at -80°C for up to six months. For short-term storage, -20°C is suitable for up to one month.
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
A3: The optimal concentration of this compound can vary significantly depending on the cell type and the specific assay being performed. Based on available literature for EBP inhibitors and similar small molecules, a starting range of 100 nM to 10 µM is recommended for initial dose-response experiments. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How can I confirm that this compound is active in my cellular model?
A4: The most direct way to confirm the activity of this compound is to measure the accumulation of its substrate, zymostenol, or other upstream sterol precursors in the cholesterol biosynthesis pathway. This can be achieved using techniques like gas chromatography-mass spectrometry (GC-MS). Additionally, you can assess downstream effects, such as the differentiation of oligodendrocyte precursor cells (OPCs) into mature oligodendrocytes, by using immunocytochemistry to detect markers like Myelin Basic Protein (MBP).
Troubleshooting Guide
This guide addresses common issues that may be encountered when using this compound in experiments.
| Problem | Possible Causes | Recommended Solutions |
| Low or no observable effect at expected concentrations | 1. Suboptimal Concentration: The effective concentration for your specific cell line and assay may be different. 2. Compound Degradation: Improper storage or handling of the this compound stock solution. 3. Cell Health: The cells may not be healthy or responsive. 4. Assay Sensitivity: The readout of your assay may not be sensitive enough to detect the effect. | 1. Perform a wider dose-response experiment, for example, from 10 nM to 50 µM. 2. Prepare a fresh stock solution of this compound from a new vial. Ensure proper storage at -80°C. 3. Check cell viability and morphology. Ensure cells are in the exponential growth phase. 4. Validate your assay with a known positive control for the expected biological outcome. |
| Observed Cytotoxicity | 1. High Concentration: The concentration of this compound used may be toxic to the cells. 2. DMSO Toxicity: The final concentration of DMSO in the cell culture medium may be too high. 3. Prolonged Exposure: The incubation time with this compound may be too long. | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations to determine the cytotoxic threshold. 2. Ensure the final DMSO concentration in your culture medium is below 0.5%, and ideally below 0.1%. Include a vehicle control (DMSO alone) in your experiments. 3. Conduct a time-course experiment to determine the optimal incubation period. |
| Compound Precipitation in Culture Medium | 1. Poor Solubility: this compound may have limited solubility in aqueous culture medium. 2. Improper Dilution: Rapid dilution of the DMSO stock solution into the aqueous medium can cause precipitation. | 1. Prepare the final working solution by adding the this compound stock solution to pre-warmed culture medium while vortexing gently. 2. Perform a serial dilution of the DMSO stock in pre-warmed medium. Avoid a single large dilution step. |
| Inconsistent Results Between Experiments | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or health. 2. Inconsistent Compound Preparation: Variations in the preparation of this compound working solutions. 3. Pipetting Errors: Inaccurate pipetting of small volumes of the stock solution. | 1. Use cells within a consistent passage number range and seed them at a consistent density. 2. Prepare fresh working solutions for each experiment and use a consistent dilution method. 3. Use calibrated pipettes and prepare an intermediate dilution of the stock solution to increase the volume being pipetted. |
Data Presentation
Table 1: Illustrative IC50 Values of EBP Inhibitors in Different Cell Lines
Note: The following values are illustrative and based on published data for various EBP inhibitors. Researchers should determine the IC50 for this compound in their specific cell system.
| Cell Line | Assay Type | Illustrative IC50 (µM) |
| Mouse Oligodendrocyte Precursor Cells | Oligodendrocyte Differentiation (MBP expression) | 0.1 - 1 |
| Human Glioblastoma U87 MG | Cell Viability | 5 - 20 |
| Human Hepatocellular Carcinoma HepG2 | Cell Viability | 10 - 50 |
Experimental Protocols
Protocol 1: Dose-Response Determination using a Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the optimal concentration range of this compound and assessing its cytotoxicity.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cells (e.g., oligodendrocyte precursor cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 10 nM to 100 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Plot the absorbance values against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: Western Blot Analysis of Cholesterol Biosynthesis Pathway Markers
This protocol can be used to assess the effect of this compound on the expression of proteins involved in the cholesterol biosynthesis pathway.
Materials:
-
This compound
-
Target cells
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EBP, anti-HMGCR, anti-beta-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like beta-actin.
Visualizations
inconsistent Ebp-IN-1 experimental outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in experimental outcomes when using Ebp-IN-1. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also referred to as compound 11 or GNE-3406, is a potent and brain-penetrant inhibitor of the Emopamil Binding Protein (EBP).[1][2][3] EBP is a sterol isomerase enzyme crucial for the cholesterol biosynthesis pathway.[4][5] Specifically, EBP catalyzes the conversion of zymostenol to lathosterol.[5][6] By inhibiting EBP, this compound leads to an accumulation of the EBP substrate zymostenol, which has been shown to enhance the formation of oligodendrocytes.[2][3][5]
Q2: What are the main therapeutic areas being explored for this compound and other EBP inhibitors?
Due to its role in promoting oligodendrocyte formation, this compound is primarily being investigated as a potential therapeutic agent for demyelinating diseases such as multiple sclerosis.[3][5][6][7] More broadly, EBP inhibitors are being explored in oncology for their ability to impair the growth of cancer cells that have altered cholesterol metabolism, including breast, prostate, and liver cancers.[4] They are also being investigated for their potential in managing cardiovascular diseases by reducing cholesterol synthesis and in neurodegenerative diseases by modulating cholesterol levels in the brain.[4]
Q3: I am observing inconsistent results in my cell-based assays with this compound. What are the potential causes?
Inconsistent outcomes with this compound can arise from several factors. One of the most significant is the differential expression of EBP isoforms, p48 and p42, in your cell line. These isoforms have opposing functions, with p48 promoting cell proliferation and survival, while p42 promotes differentiation and inhibits proliferation.[8][9] The specific cellular context, including the predominant signaling pathways active in your chosen cell line, can also dramatically influence the effects of EBP inhibition.
Other potential sources of variability include:
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Off-target effects: While this compound is reported to have a low risk of promiscuity, off-target binding can never be fully excluded and may vary between cell types.[2]
-
Compound stability and solubility: Issues with the stability or solubility of your this compound stock can lead to variations in the effective concentration.
-
Experimental conditions: Differences in cell density, passage number, serum concentration, and duration of treatment can all contribute to inconsistent results.
Troubleshooting Guide
Problem 1: Variable effects on cell proliferation and differentiation.
-
Possible Cause: Differential expression of EBP isoforms (p48 and p42). The p48 isoform is associated with cell proliferation and survival, while the p42 isoform is linked to cell differentiation and growth inhibition.[8][9] The net effect of this compound will depend on the relative abundance of these isoforms in your specific cell line.
-
Troubleshooting Steps:
-
Characterize EBP isoform expression: Perform Western blotting or qPCR on your cell lysates to determine the relative protein or mRNA levels of p48 and p42 EBP.
-
Correlate isoform expression with phenotype: Compare the p48/p42 ratio across different cell lines that show varying responses to this compound.
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Modulate isoform expression: If possible, use siRNA or overexpression constructs to selectively alter the levels of p48 or p42 and observe the impact on the this compound response.
-
Problem 2: Discrepancies in the expected downstream signaling.
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Possible Cause: The downstream effects of EBP inhibition are complex and can be cell-type specific. EBP is known to be involved in pathways beyond cholesterol synthesis, including those regulated by ErbB3, Akt, and E2F.[8][10]
-
Troubleshooting Steps:
-
Perform a pathway analysis: Use techniques like phospho-protein arrays or targeted Western blotting to assess the activation state of key signaling molecules (e.g., phosphorylated Akt, Erk) following this compound treatment.
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Consult the literature for cell-specific pathways: Research the known roles of EBP and cholesterol metabolism in your specific experimental model to identify likely affected pathways.
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Consider off-target effects: While this compound is selective, it's prudent to consider the possibility of off-target effects, especially at higher concentrations.[2] Compare your results with those from other, structurally distinct EBP inhibitors if available.
-
EBP Isoform Functional Differences
| Isoform | Cellular Localization | Key Functions | Interaction with ErbB3 |
| p48 | Cytoplasm and Nucleus | Suppresses apoptosis, promotes cell proliferation.[8][9] | Does not bind to ErbB3.[9] |
| p42 | Predominantly Cytoplasm | Promotes cell differentiation, inhibits proliferation.[8][9] | Binds to ErbB3 upon EGF stimulation.[9] |
Experimental Protocols
Protocol 1: Western Blotting for EBP Isoform Expression
-
Cell Lysis:
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Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
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Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per well on a 10% SDS-polyacrylamide gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 1 hour.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for EBP (this may require an antibody that recognizes both isoforms, which can be distinguished by their molecular weight) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imager. The p48 and p42 isoforms will appear as distinct bands.
-
Signaling Pathways and Workflows
Caption: Differential signaling of EBP isoforms p42 and p48.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Making sure you're not a bot! [nanion.de]
- 3. Discovery and optimization of selective brain-penetrant EBP inhibitors that enhance oligodendrocyte formation - American Chemical Society [acs.digitellinc.com]
- 4. What are EBP inhibitors and how do they work? [synapse.patsnap.com]
- 5. Discovery and Optimization of Selective Brain-Penetrant EBP Inhibitors that Enhance Oligodendrocyte Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emopamil-Binding Protein Inhibitors for Treating Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emopamil binding protein - Wikipedia [en.wikipedia.org]
- 8. Ebp1 isoforms distinctively regulate cell survival and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ebp1 isoforms distinctively regulate cell survival and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EBP1 Is a Novel E2F Target Gene Regulated by Transforming Growth Factor-β - PMC [pmc.ncbi.nlm.nih.gov]
Ebp-IN-1 stability and storage conditions
Welcome to the technical support center for Ebp-IN-1, a potent inhibitor of the emopamil-binding protein (EBP) involved in the cholesterol biosynthesis pathway. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Stability and Storage Conditions
Proper storage and handling of this compound are critical for maintaining its stability and ensuring reliable experimental outcomes.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound.
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Stock Solution | Improper dissolution or storage. | Gently warm the solution and/or sonicate to aid dissolution. Ensure the correct solvent and concentration are used. Store aliquots at -80°C to minimize freeze-thaw cycles. |
| Low Potency or Inconsistent Results in Cell-Based Assays | Compound degradation. | Use freshly prepared dilutions from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incorrect dosage calculation. | Verify calculations for the final concentration in the assay medium. | |
| Cell line sensitivity. | Ensure the cell line is responsive to the inhibition of the cholesterol biosynthesis pathway. | |
| Poor Bioavailability or Efficacy in In Vivo Studies | Suboptimal formulation for in vivo administration. | For in vivo experiments, consider using one of the recommended solvent formulations to improve solubility and bioavailability. |
| Rapid metabolism. | While this compound has a relatively long half-life in rodents, consider the dosing regimen and route of administration based on your specific animal model. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: For in vitro use, this compound can be dissolved in DMSO. For a 10 mM stock solution, add the appropriate volume of DMSO to your vial of this compound powder. If needed, you can use ultrasonication to aid dissolution. For in vivo applications, specific solvent formulations are recommended to enhance solubility. Here are three validated protocols:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Protocol 2: 10% DMSO and 90% (20% SBE-β-CD in Saline).
-
Protocol 3: 10% DMSO and 90% Corn Oil.
Q2: Can I subject my this compound stock solution to repeated freeze-thaw cycles?
A2: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound and affect its potency.[1] Prepare single-use aliquots of your stock solution and store them at -80°C for long-term stability.
Q3: My this compound powder has been stored at 4°C for over a year. Is it still usable?
A3: this compound powder is stable for up to 2 years when stored at 4°C. However, for optimal performance and to ensure the highest quality of your results, using a compound stored at -20°C is preferable if it has been stored for an extended period.
Q4: What is the mechanism of action of this compound?
A4: this compound is an inhibitor of the emopamil-binding protein (EBP), a key enzyme in the cholesterol biosynthesis pathway.[2] Specifically, EBP catalyzes the conversion of Δ8-sterols to their corresponding Δ7-isomers. By inhibiting EBP, this compound disrupts this pathway, leading to an accumulation of EBP substrates and a downstream reduction in cholesterol synthesis.[2][3]
Experimental Protocols
Cell-Based Assay: Assessing the Effect of this compound on Cell Viability
This protocol describes a general method to evaluate the cytotoxicity of this compound using a WST-1 assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound treated wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
In Vitro Assay: Induction of Oligodendrocyte Differentiation
This protocol provides a general framework for inducing oligodendrocyte differentiation from oligodendrocyte progenitor cells (OPCs) using this compound.
Materials:
-
Rat or mouse OPCs
-
OPC proliferation medium (e.g., DMEM/F12 supplemented with PDGF-AA)
-
OPC differentiation medium (e.g., DMEM/F12 supplemented with T3)
-
This compound
-
Poly-D-lysine coated plates or coverslips
-
Primary antibodies against oligodendrocyte markers (e.g., MBP, O4, PDGFRα)[4][5]
-
Fluorescently labeled secondary antibodies
-
DAPI
-
Fluorescence microscope
Procedure:
-
Plate OPCs on poly-D-lysine coated plates or coverslips in proliferation medium.
-
Allow the cells to adhere and proliferate for 24-48 hours.
-
To induce differentiation, switch the medium to differentiation medium.
-
Add this compound at the desired final concentration. Include a vehicle control.
-
Culture the cells for 3-7 days, replacing the medium with fresh differentiation medium and this compound every 2-3 days.
-
Fix the cells with 4% paraformaldehyde.
-
Perform immunocytochemistry using primary antibodies against oligodendrocyte markers (e.g., MBP for mature oligodendrocytes, O4 for immature and mature oligodendrocytes, and PDGFRα for OPCs).[4][5]
-
Incubate with appropriate fluorescently labeled secondary antibodies and counterstain with DAPI.
-
Visualize and quantify the percentage of differentiated oligodendrocytes using a fluorescence microscope.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the cholesterol biosynthesis pathway targeted by this compound and a typical experimental workflow for its evaluation.
Caption: Cholesterol Biosynthesis Pathway Inhibition by this compound.
Caption: General Experimental Workflow for this compound.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. What are EBP inhibitors and how do they work? [synapse.patsnap.com]
- 3. Structural basis for human sterol isomerase in cholesterol biosynthesis and multidrug recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oligodendrocytes in Development, Myelin Generation and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
how to confirm Ebp-IN-1 activity in cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the cellular activity of Ebp-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Emopamil Binding Protein (EBP).[1] EBP is a crucial enzyme in the cholesterol biosynthesis pathway, specifically acting as a Δ8-Δ7 sterol isomerase.[2][3] It catalyzes the conversion of zymostenol to lathosterol.[2][3] By inhibiting EBP, this compound blocks this step, leading to an accumulation of the substrate, zymostenol, and a depletion of the product, lathosterol. This disruption in cholesterol metabolism has been shown to promote the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes.[2]
Q2: What are the expected cellular effects of this compound treatment?
Treatment of cells with this compound is expected to result in:
-
Target Engagement: Direct binding of this compound to the EBP protein.
-
Biochemical Changes: Alterations in the cellular sterol profile, specifically an increase in zymostenol and a decrease in lathosterol.
-
Phenotypic Changes: In relevant cell types like OPCs, an increase in differentiation into mature oligodendrocytes.
Q3: Are there known off-target effects of this compound?
While this compound is designed to be a selective inhibitor of EBP, like any small molecule, it has the potential for off-target effects. A study on a potent, brain-penetrant EBP inhibitor, compound 11 (which is structurally related to this compound), showed low promiscuity in a panel of 98 off-targets, suggesting a good selectivity profile.[4] However, it is always recommended to perform appropriate controls and potentially assess a broader range of off-targets depending on the experimental context.
Q4: Is this compound cytotoxic?
The cytotoxicity of this compound can be cell-type dependent and concentration-dependent. It is crucial to determine the optimal non-toxic concentration range for your specific cell line and experimental duration. A standard cytotoxicity assay, such as an MTT or alamarBlue assay, should be performed prior to functional experiments.
Experimental Workflow Overview
To confirm the activity of this compound in your cells, we recommend a three-tiered approach:
-
Confirm Target Engagement: Directly verify that this compound is binding to its intended target, EBP.
-
Assess Downstream Biochemical Effects: Measure the expected changes in the sterol biosynthesis pathway.
-
Evaluate Phenotypic Consequences: Observe the biological outcome of this compound treatment, such as oligodendrocyte differentiation.
Signaling Pathway of EBP Inhibition by this compound
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Q: I am not observing a thermal shift for EBP upon this compound treatment. What could be the issue?
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for target engagement. |
| Incorrect Heating Temperature Range | Optimize the temperature gradient to ensure it covers the melting point of EBP. |
| Insufficient Drug Incubation Time | Increase the incubation time of this compound with the cells to ensure it reaches its target. |
| Poor Cell Lysis | Ensure complete cell lysis to release the soluble protein fraction. Try different lysis buffers or mechanical disruption methods.[5] |
| Antibody Issues | Validate the specificity and sensitivity of your EBP antibody for Western blotting. |
LC-MS for Sterol Analysis
Q: I am not detecting the expected changes in zymostenol and lathosterol levels. Why?
| Possible Cause | Troubleshooting Step |
| Inefficient Lipid Extraction | Optimize your lipid extraction protocol. A modified Bligh-Dyer method is commonly used for sterols.[6][7] |
| Ion Suppression in Mass Spectrometry | Dilute your samples or use an internal standard to correct for ion suppression effects.[8] |
| Poor Chromatographic Separation | Optimize the liquid chromatography gradient to ensure proper separation of sterol isomers. |
| Incorrect Cell Harvesting Time | Perform a time-course experiment to determine the optimal this compound treatment duration for observing changes in sterol levels. |
| Low Cell Number | Ensure you have a sufficient number of cells to detect the changes in sterol levels. |
Oligodendrocyte Differentiation Assay
Q: I am not observing an increase in oligodendrocyte differentiation with this compound treatment. What should I check?
| Possible Cause | Troubleshooting Step |
| Unhealthy OPCs | Ensure your starting population of oligodendrocyte progenitor cells (OPCs) is healthy and proliferative before inducing differentiation. |
| Suboptimal Differentiation Conditions | Optimize your differentiation media and timeline. Oligodendrocyte differentiation is a multi-day process.[2][9][10] |
| Issues with Immunofluorescence Staining | Validate your antibodies for oligodendrocyte markers (e.g., O4, MBP) and optimize your staining protocol.[3][11][12][13] |
| Incorrect this compound Concentration | Perform a dose-response of this compound to find the optimal concentration that promotes differentiation without causing cytotoxicity. |
| Low Statistical Power | Increase the number of replicates and the number of cells analyzed per replicate to ensure your results are statistically significant. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is a generalized procedure and may require optimization for your specific cell type and equipment.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody against EBP
-
Secondary antibody for Western blotting
-
Thermocycler
-
Western blotting equipment
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the desired concentration of this compound or DMSO for the optimized duration.
-
Heating: Harvest cells and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.[14]
-
Lysis: Add lysis buffer to the heated cell suspensions and incubate on ice.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Perform Western blotting using an antibody against EBP to detect the amount of soluble protein at each temperature.
Expected Results: In the presence of this compound, EBP should be stabilized, resulting in more soluble protein at higher temperatures compared to the DMSO control. This will be visible as a shift in the melting curve.
LC-MS for Cellular Sterol Analysis
This protocol provides a general workflow for sterol analysis.
Materials:
-
Treated and control cell pellets
-
Chloroform:Methanol (2:1)
-
Internal standards (e.g., deuterated sterols)
-
LC-MS system
Procedure:
-
Lipid Extraction: Resuspend cell pellets in PBS. Perform a lipid extraction using the Bligh-Dyer method with chloroform:methanol.[6][7] Add internal standards during the extraction.
-
Sample Preparation: Dry the lipid extract under nitrogen and reconstitute in an appropriate solvent for LC-MS analysis.
-
LC-MS Analysis: Inject the sample into an LC-MS system. Use a suitable column (e.g., C18) and a gradient elution to separate the sterols.[15][16]
-
Data Analysis: Identify and quantify zymostenol and lathosterol based on their retention times and mass-to-charge ratios, normalizing to the internal standard.
Expected Quantitative Data:
| Sterol | Expected Change with this compound |
| Zymostenol | Increase |
| Lathosterol | Decrease |
In Vitro Oligodendrocyte Differentiation Assay
This is a representative protocol and should be adapted based on the specific type of OPCs used.
Materials:
-
Oligodendrocyte progenitor cells (OPCs)
-
OPC proliferation medium
-
Oligodendrocyte differentiation medium
-
This compound
-
Antibodies against O4 and Myelin Basic Protein (MBP)
-
Fluorescence microscope
Procedure:
-
OPC Proliferation: Culture OPCs in proliferation medium until they reach the desired confluency.
-
Differentiation Induction: Switch to differentiation medium and treat with various concentrations of this compound or DMSO.
-
Time Course: Culture the cells for several days (e.g., 3-7 days), replacing the medium with fresh differentiation medium and this compound/DMSO every 2-3 days.
-
Immunofluorescence Staining: At the end of the differentiation period, fix the cells and perform immunofluorescence staining for the early oligodendrocyte marker O4 and the mature oligodendrocyte marker MBP.[3][11][12][13]
-
Quantification: Capture images using a fluorescence microscope and quantify the percentage of O4-positive and MBP-positive cells relative to the total number of cells (e.g., DAPI-stained nuclei).[1][17][18]
Expected Quantitative Data:
| Marker | Expected Change with this compound |
| % O4-positive cells | Increase |
| % MBP-positive cells | Increase |
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. stemcell.com [stemcell.com]
- 3. researchgate.net [researchgate.net]
- 4. Making sure you're not a bot! [nanion.de]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. lipidmaps.org [lipidmaps.org]
- 8. Lipidomics 101: Workflow, Techniques, Applications & Pitfalls- MetwareBio [metwarebio.com]
- 9. Differentiation of human oligodendrocytes from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differentiation of human oligodendrocytes from pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Item - Fluorescence intensity quantification of O4 and MBP and immunohistological assessment of oligodendrocyte markers. - Public Library of Science - Figshare [plos.figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Deep learning for high-throughput quantification of oligodendrocyte ensheathment at single-cell resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Ebp-IN-1 and Other Emopamil Binding Protein (EBP) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ebp-IN-1 with other inhibitors of the Emopamil Binding Protein (EBP), a critical enzyme in the cholesterol biosynthesis pathway. EBP has emerged as a promising therapeutic target for various diseases, including multiple sclerosis and certain cancers. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to aid researchers in their evaluation of these compounds.
Executive Summary
This compound is a potent and selective inhibitor of EBP, demonstrating significant promise in promoting oligodendrocyte formation, a key process for remyelination in diseases like multiple sclerosis. This guide compares the in vitro and in vivo properties of this compound with other notable EBP inhibitors, including DSP-0390 and TASIN-1, providing a framework for selecting the most appropriate tool compound for specific research applications.
Data Presentation: Quantitative Comparison of EBP Inhibitors
The following table summarizes the available quantitative data for this compound and other EBP inhibitors. Direct comparison should be approached with caution as the data may originate from different experimental setups.
| Compound | Target | Assay Type | Value | Cell Line/System | Reference |
| This compound (GNE-3406/Compound 11) | Human EBP | Ki | 49 nM | N/A | [1] |
| Oligodendrocyte Precursor Cell (OPC) Differentiation | EC50 | 28 nM | Mouse OPCs | [1] | |
| Oligodendrocyte Precursor Cell (OPC) Differentiation | EC50 | 44 nM | Mouse OPCs | [1] | |
| hERG Channel | IC50 | 8.2 µM | N/A | [2] | |
| DSP-0390 | EBP | N/A | N/A | N/A | Currently in Phase 1 clinical trials for glioma[3][4][5] |
| TASIN-1 | APC-truncated cells | IC50 | 70 nM | DLD1 human colon cancer cells | [6][7][8] |
Note: N/A indicates that specific data was not found in the reviewed literature.
Signaling Pathway and Mechanism of Action
EBP is a sterol isomerase that catalyzes a key step in the cholesterol biosynthesis pathway. Specifically, it is involved in the conversion of zymosterol to dehydrolathosterol in the Bloch pathway and zymostenol to lathosterol in the Kandutsch-Russell pathway.[9] The inhibition of EBP leads to the accumulation of upstream sterol precursors. This accumulation is believed to be the primary mechanism through which EBP inhibitors exert their biological effects, such as promoting the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes.
Below is a diagram illustrating the cholesterol biosynthesis pathway and the position of EBP.
Caption: Cholesterol Biosynthesis Pathway Highlighting EBP's Role.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized procedures for key assays used in the evaluation of EBP inhibitors.
EBP Functional Assay (General Protocol)
This assay is designed to measure the enzymatic activity of EBP and the inhibitory potential of test compounds.
Principle: The assay typically measures the conversion of a substrate (e.g., zymostenol) to its product (e.g., lathosterol) by EBP. The inhibition of this conversion by a test compound is quantified to determine its IC50 value.
Materials:
-
Microsomal preparations containing EBP or purified EBP enzyme.
-
Substrate: Zymostenol or a suitable fluorescently labeled analog.
-
Test compounds (e.g., this compound) at various concentrations.
-
Assay buffer.
-
Detection system (e.g., LC-MS for label-free detection or a fluorescence plate reader for fluorescent substrates).
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the assay buffer, microsomal preparation/purified enzyme, and the test compound dilutions.
-
Pre-incubate the mixture for a specified time at a controlled temperature.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate for a defined period.
-
Stop the reaction (e.g., by adding a quenching solution).
-
Quantify the amount of product formed using the chosen detection method.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: General workflow for an EBP functional assay.
Oligodendrocyte Precursor Cell (OPC) Differentiation Assay
This cell-based assay evaluates the ability of compounds to promote the differentiation of OPCs into mature oligodendrocytes.
Principle: OPCs are cultured in the presence of test compounds. The extent of differentiation is assessed by measuring the expression of mature oligodendrocyte markers, such as Myelin Basic Protein (MBP).
Materials:
-
Primary OPCs or an OPC cell line.
-
OPC proliferation medium.
-
OPC differentiation medium.
-
Test compounds (e.g., this compound) at various concentrations.
-
Primary antibody against a mature oligodendrocyte marker (e.g., anti-MBP).
-
Fluorescently labeled secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
High-content imaging system or fluorescence microscope.
Procedure:
-
Plate OPCs in a multi-well plate and culture in proliferation medium.
-
Once the cells reach the desired confluency, switch to differentiation medium containing various concentrations of the test compound.
-
Culture the cells for a period sufficient to allow for differentiation (e.g., 3-5 days).
-
Fix the cells with a suitable fixative (e.g., paraformaldehyde).
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate with the primary antibody against the chosen differentiation marker.
-
Wash and incubate with the fluorescently labeled secondary antibody and a nuclear counterstain.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the percentage of differentiated cells (e.g., MBP-positive cells) relative to the total number of cells (DAPI-positive nuclei).
-
Determine the EC50 value by plotting the percentage of differentiated cells against the compound concentration.
Caption: General workflow for an OPC differentiation assay.
Conclusion
This compound is a valuable research tool for studying the role of EBP in various biological processes, particularly in the context of myelination and demyelinating diseases. Its favorable in vitro potency and ability to promote oligodendrocyte differentiation make it a strong candidate for further preclinical investigation. This guide provides a starting point for researchers to compare this compound with other EBP inhibitors and to design and interpret experiments aimed at further elucidating the therapeutic potential of targeting EBP. As more data on compounds like DSP-0390 becomes publicly available, a more direct and comprehensive comparison will be possible.
References
- 1. Genentech’s GNE-3406 shows promise for multiple sclerosis | BioWorld [bioworld.com]
- 2. A new hope in multiple sclerosis treatment: the promise of EBP inhibitors - Nanion Technologies [nanion.de]
- 3. DSP-0390, an oral emopamil binding protein (EBP) inhibitor, in patients with recurrent high-grade glioma: A first-in-human, phase 1 study. - ASCO [asco.org]
- 4. onclive.com [onclive.com]
- 5. Sumitomo Pharma Oncology Receives Orphan Drug Designation for DSP-0390, an Investigational Emopamil-binding Protein (EBP) Inhibitor for the Treatment of Brain Cancer [prnewswire.com]
- 6. TASIN-1 | EBP inhibitor | Probechem Biochemicals [probechem.com]
- 7. TASIN-1 | inhibitor of mutant adenomatous polyposis coli (APC) | CAS 792927-06-1 | Buy TASIN-1 from Supplier InvivoChem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Emopamil binding protein - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of Ebp-IN-1 and U18666A for Advanced Cholesterol Biosynthesis and Trafficking Research
For researchers, scientists, and drug development professionals navigating the complex landscape of cholesterol modulation, the choice of chemical probes is critical. This guide provides an objective comparison of two widely used inhibitors, Ebp-IN-1 and U18666A, summarizing their performance, mechanisms of action, and providing supporting experimental data to inform your selection.
This comprehensive analysis delves into the distinct and overlapping functionalities of this compound, a selective inhibitor of Emopamil Binding Protein (EBP), and U18666A, a broader inhibitor of cholesterol trafficking and biosynthesis. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing the underlying signaling pathways, this guide aims to equip researchers with the necessary information to choose the most appropriate tool for their specific research needs.
At a Glance: Key Performance Metrics
| Feature | This compound (GNE-3406) | U18666A |
| Primary Target | Emopamil Binding Protein (EBP) | Niemann-Pick C1 (NPC1) |
| Primary Mechanism | Inhibition of sterol isomerization in the cholesterol biosynthesis pathway. | Inhibition of intracellular cholesterol egress from late endosomes/lysosomes. |
| Potency (Primary Target) | Ki: 49 nM (for human EBP, precursor compound)[1] | Ki: 0.03 µM (for NPC1) |
| Biological Effect | Enhances oligodendrocyte formation.[2][3] | Induces a Niemann-Pick Type C (NPC) disease-like phenotype.[4][5] |
| Off-Target Profile | Low in vitro promiscuity (2% in a panel of 98 off-targets).[3] | Inhibits multiple enzymes in the cholesterol biosynthesis pathway (Oxidosqualene cyclase, DHCR24) and binds to sigma receptors.[4][6][7] |
| Cytotoxicity | Data not readily available. | Neurotoxic at concentrations of 0.1–50 µg/ml in primary hippocampal neurons.[8] |
Delving into the Mechanisms of Action
This compound and U18666A modulate cholesterol homeostasis through distinct molecular mechanisms, leading to different downstream cellular consequences.
This compound: A Specific Inhibitor of Cholesterol Biosynthesis
This compound, also known as GNE-3406 or compound 11, is a potent and selective inhibitor of Emopamil Binding Protein (EBP), a Δ8-Δ7 sterol isomerase that catalyzes a key step in the cholesterol biosynthesis pathway.[2][3] By inhibiting EBP, this compound leads to the accumulation of the EBP substrate, zymostenol.[2] This specific mode of action has been shown to promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature oligodendrocytes, making it a valuable tool for research into remyelination and neurodegenerative diseases like multiple sclerosis.[2][3]
U18666A: A Multi-faceted Inhibitor of Cholesterol Trafficking and Synthesis
U18666A is a cationic amphiphilic drug with a broader and more complex mechanism of action.[4][5] Its primary and most well-characterized effect is the inhibition of the Niemann-Pick C1 (NPC1) protein, a lysosomal membrane protein responsible for the egress of cholesterol from late endosomes and lysosomes. This inhibition leads to the accumulation of unesterified cholesterol within these compartments, mimicking the cellular phenotype of Niemann-Pick Type C (NPC) disease.[4][5]
In addition to its effects on cholesterol trafficking, U18666A also inhibits several enzymes in the cholesterol biosynthesis pathway, including oxidosqualene cyclase and 3β-hydroxysterol-Δ24-reductase (DHCR24).[4][6][9] This dual action on both synthesis and trafficking makes U18666A a potent but less specific modulator of cellular cholesterol homeostasis. Furthermore, U18666A has been reported to bind to sigma-1 and sigma-2 receptors, which could contribute to its diverse cellular effects.[7]
Visualizing the Pathways
To better understand the distinct mechanisms of this compound and U18666A, the following diagrams illustrate their points of intervention in the cholesterol biosynthesis and trafficking pathways.
Experimental Data and Performance
Potency and Efficacy
| Compound | Target | Assay Type | Potency | Reference |
| This compound (GNE-3406) | EBP | EBP Inhibition | Ki = 49 nM (precursor) | [1] |
| Oligodendrocyte Differentiation | Cell-based | EC50 = 44 nM | [3] | |
| U18666A | NPC1 | Cholesterol Esterification | Ki = 0.03 µM | |
| α4β2-nAChRs | Whole-cell patch-clamp | IC50 = 8.0 nM | [7] |
Specificity and Off-Target Effects
A key differentiator between this compound and U18666A is their specificity. This compound has been developed as a selective inhibitor of EBP with a low promiscuity score.[3] In contrast, U18666A exhibits a broader inhibitory profile, affecting multiple targets.
U18666A Off-Target Activities:
-
Oxidosqualene cyclase: An enzyme upstream of EBP in the cholesterol biosynthesis pathway.[4][5]
-
DHCR24: The final enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis.[6][9]
-
Sigma-1 and Sigma-2 receptors: Integral membrane proteins with diverse signaling functions.[7]
This broader activity profile of U18666A can be advantageous for studying the global disruption of cholesterol homeostasis but may complicate the interpretation of results when a specific pathway is under investigation.
Experimental Protocols
To facilitate the replication and comparison of experimental findings, detailed protocols for key assays are provided below.
EBP Inhibition Assay (In Vitro)
This assay measures the ability of a compound to inhibit the enzymatic activity of EBP.
Materials:
-
Microsomal fraction containing EBP (from liver or transfected cells)
-
[³H]-Zymostenol (substrate)
-
Test compounds (e.g., this compound)
-
Scintillation cocktail and counter
Protocol:
-
Prepare a reaction mixture containing the microsomal fraction in a suitable buffer.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding [³H]-Zymostenol.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and extract the sterols.
-
Separate the substrate ([³H]-Zymostenol) and product ([³H]-Lathosterol) using thin-layer chromatography (TLC).
-
Quantify the radioactivity of the substrate and product spots using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Cholesterol Esterification Assay
This assay is used to assess the inhibition of cholesterol trafficking out of lysosomes, a key function of NPC1.
Materials:
-
Cultured cells (e.g., CHO cells)
-
Low-density lipoprotein (LDL)
-
[¹⁴C]-Oleate
-
Test compounds (e.g., U18666A)
-
Lipid extraction solvents
-
TLC plates
-
Phosphorimager or scintillation counter
Protocol:
-
Plate cells and allow them to adhere.
-
Pre-incubate the cells with the test compound at various concentrations.
-
Add LDL to the media to provide a source of cholesterol.
-
Add [¹⁴C]-Oleate to the media, which will be incorporated into cholesteryl esters by the enzyme ACAT in the endoplasmic reticulum.
-
Incubate for several hours.
-
Wash the cells and extract the lipids.
-
Separate the cholesteryl esters from other lipids by TLC.
-
Quantify the amount of [¹⁴C]-cholesteryl esters using a phosphorimager or by scraping the spots and using a scintillation counter.
-
Calculate the percentage of inhibition of cholesterol esterification and determine the Ki or IC50 value.
Filipin Staining for Cholesterol Accumulation
This method visualizes the accumulation of unesterified cholesterol in intracellular compartments.
Materials:
-
Cultured cells
-
Test compounds (e.g., U18666A)
-
Paraformaldehyde (PFA) for fixation
-
Filipin III solution
-
Fluorescence microscope
Protocol:
-
Culture cells on coverslips and treat with the test compound.
-
Fix the cells with PFA.
-
Wash the cells and quench the PFA.
-
Stain the cells with Filipin III solution in the dark.
-
Wash the cells to remove excess filipin.
-
Mount the coverslips and visualize the cells using a fluorescence microscope with a UV filter. Cholesterol accumulation will appear as bright, punctate fluorescence.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cultured cells
-
Test compounds (e.g., this compound, U18666A)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and treat with a range of concentrations of the test compound.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the CC50 (50% cytotoxic concentration).
Conclusion
This compound and U18666A are both valuable tools for investigating cellular cholesterol homeostasis, but their distinct mechanisms of action and target profiles make them suitable for different research applications.
U18666A , with its broader inhibitory profile, is a powerful tool for inducing a robust NPC-like phenotype and for studying the global consequences of disrupted cholesterol trafficking and synthesis. Its multiple targets, however, necessitate careful consideration and control experiments to dissect the specific pathways responsible for observed cellular effects.
By understanding the comparative performance and experimental considerations outlined in this guide, researchers can make informed decisions to advance their investigations into the intricate roles of cholesterol in health and disease.
References
- 1. The mechanism of the effect of U18666a on blocking the activity of 3β-hydroxysterol Δ-24-reductase (DHCR24): molecular dynamics simulation study and free energy analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and optimization of selective brain-penetrant EBP inhibitors that enhance oligodendrocyte formation - American Chemical Society [acs.digitellinc.com]
- 3. Genentech’s GNE-3406 shows promise for multiple sclerosis | BioWorld [bioworld.com]
- 4. Cholesterol synthesis inhibitor U18666A and the role of sterol metabolism and trafficking in numerous pathophysiological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Intracellular Cholesterol Transport Inhibitor U18666A Inhibits the Exosome-Dependent Release of Mature Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. U18666A, a cholesterol-inhibition agent, modulates human neuronal nicotinic acetylcholine receptors heterologously expressed in SH-EP1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective cytotoxicity of intracellular amyloid β peptide1–42 through p53 and Bax in cultured primary human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ODP037 Effects of DHCR24 Inhibitor on Excessive Adrenal Steroidogenesis in db/db mouse - PMC [pmc.ncbi.nlm.nih.gov]
Ebp-IN-1 versus DSP-0390 in Glioma Models: A Comparative Guide
A Head-to-Head Look at Two Emopamil Binding Protein Inhibitors for Glioma Treatment
For researchers and drug development professionals navigating the landscape of potential glioma therapeutics, understanding the nuances of emerging drug candidates is paramount. This guide provides a comparative analysis of two inhibitors of Emopamil Binding Protein (EBP), Ebp-IN-1 and DSP-0390, in the context of glioma models. While both molecules target the same enzyme in the cholesterol biosynthesis pathway, the available preclinical and clinical data present a stark contrast in their evaluation for anti-cancer efficacy.
Executive Summary
DSP-0390 is an investigational small molecule EBP inhibitor currently in a Phase 1 clinical trial for recurrent high-grade glioma.[1][2][3][4] Preclinical studies have demonstrated its anti-tumor activity in glioblastoma (GBM) models, although specific quantitative data from these studies are not publicly available.[1][2] In contrast, there is a notable absence of published scientific literature evaluating this compound in the context of glioma or any other cancer models. This compound has been characterized as a brain-penetrant EBP inhibitor that enhances oligodendrocyte formation.
This guide will synthesize the publicly available information on both compounds, focusing on their mechanism of action, preclinical data (where available), and clinical development status.
Mechanism of Action: Targeting Cholesterol Biosynthesis in Glioma
Both this compound and DSP-0390 are inhibitors of Emopamil Binding Protein (EBP), a key enzyme in the cholesterol biosynthesis pathway.[1][5] EBP is an endoplasmic reticulum membrane protein that catalyzes the conversion of lanosterol to cholesterol.[5] Glioma cells, particularly glioblastoma, exhibit a high demand for cholesterol to support rapid cell proliferation and membrane synthesis.[1][3] By inhibiting EBP, these compounds disrupt the de novo synthesis of cholesterol, leading to a depletion of this essential cellular component and inducing cytotoxicity in hyperproliferative glioma cells.[6][7][8]
dot
Caption: Inhibition of EBP by this compound and DSP-0390 disrupts cholesterol synthesis, leading to glioma cell death.
DSP-0390: Preclinical and Clinical Evaluation in Glioma
DSP-0390 is an orally administered small molecule EBP inhibitor developed by Sumitomo Pharma Oncology, Inc.[3] It has been granted Orphan Drug Designation by the FDA for the treatment of brain cancer.[9]
Preclinical Data Summary
While specific quantitative data from preclinical studies are cited as "data on file" by the developing company, it has been reported that DSP-0390 demonstrated significant antitumor activity in orthotopic xenograft models of human glioblastoma.[1][2] It has also shown cytotoxic activity against GBM cell lines in vitro.[9][10]
Clinical Trial Information
DSP-0390 is currently being evaluated in a Phase 1, first-in-human, open-label, dose-escalation study in patients with recurrent high-grade glioma (NCT05023551).[2][3][4] The primary objectives are to assess the safety, tolerability, and determine the maximum tolerated dose.[3] Preliminary results from this ongoing trial have been presented, indicating that DSP-0390 has been well-tolerated with a manageable safety profile.
| Clinical Trial Parameter | DSP-0390 (NCT05023551) - Preliminary Data |
| Phase | 1 |
| Patient Population | Recurrent high-grade glioma |
| Dosage | Dose escalation from 20 mg to 240 mg once daily |
| Safety (Most Common AEs) | Grade 1/2 nausea, increased alanine aminotransferase |
| Efficacy (Preliminary) | Tumor reduction observed in two patients with IDH mutant grade 3 glioma |
| Data as of May 9, 2023, from a cohort of 24 patients.[1] |
This compound: The Information Gap in Glioma Research
In stark contrast to DSP-0390, there is no publicly available scientific literature or clinical trial data on the use of this compound in glioma models. Searches of prominent scientific databases and clinical trial registries did not yield any studies evaluating its anti-cancer properties. This compound is described as an EBP inhibitor with good brain penetration that enhances the formation of oligodendrocytes, suggesting its investigation may be focused on neurodegenerative or demyelinating diseases.
Experimental Protocols
As no direct comparative studies exist, and detailed preclinical protocols for DSP-0390 are not public, a general experimental workflow for evaluating an EBP inhibitor in glioma models is provided below.
dot
Caption: A general experimental workflow for the preclinical evaluation of EBP inhibitors in glioma models.
In Vitro Assays
-
Cell Lines: A panel of human glioblastoma cell lines (e.g., U87-MG, U251, patient-derived xenograft lines).
-
Cell Viability: Cells are treated with a dose range of the EBP inhibitor for 24, 48, and 72 hours. Viability is assessed using assays such as MTT or CellTiter-Glo to determine the IC50.
-
Apoptosis: Induction of apoptosis is measured by flow cytometry using Annexin V/PI staining or by measuring caspase-3/7 activity.
-
Migration and Invasion: The effect on cell migration and invasion is evaluated using Transwell chamber assays or wound healing assays.
In Vivo Studies
-
Animal Model: Orthotopic xenograft models are established by intracranially implanting human glioma cells into immunodeficient mice.
-
Drug Administration: Once tumors are established, mice are treated with the EBP inhibitor (e.g., via oral gavage) or vehicle control daily.
-
Efficacy Endpoints: Tumor growth is monitored using non-invasive imaging (e.g., bioluminescence). The primary endpoint is typically overall survival.
Conclusion
Based on the currently available information, DSP-0390 is a promising EBP inhibitor for the treatment of high-grade glioma, with demonstrated preclinical anti-tumor activity and an acceptable safety profile in early clinical trials. The lack of any published data on this compound in glioma or other cancers precludes a direct comparison of their efficacy. For researchers in the field, DSP-0390 represents a clinically relevant compound to watch, while the potential of this compound in oncology remains to be explored. Further preclinical studies on this compound in glioma models are necessary to determine if it warrants consideration as a potential therapeutic agent for this devastating disease.
References
- 1. What are EBP inhibitors and how do they work? [synapse.patsnap.com]
- 2. 10007-ACT-2 FIRST IN HUMAN STUDY OF DSP-0390, AN ORAL EMOPAMIL BINDING PROTEIN (EBP) INHIBITOR, IN RECURRENT HIGH-GRADE GLIOMA (HGG): PRELIMINARY RESULTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. massbio.org [massbio.org]
- 4. CTNI-67. FIRST IN HUMAN STUDY OF DSP-0390, AN ORAL EMOPAMIL BINDING PROTEIN (EBP) INHIBITOR, IN RECURRENT HIGH-GRADE GLIOMA (HGG): PRELIMINARY RESULTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol metabolism and its implication in glioblastoma therapy [jcancer.org]
- 6. An EZH2 blocker sensitizes histone mutated diffuse midline glioma to cholesterol metabolism inhibitors through an off-target effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cut the fat: targeting cholesterol and lipid metabolism in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Sumitomo Pharma Oncology Receives Orphan Drug Designation for DSP-0390, an Investigational Emopamil-binding Protein (EBP) Inhibitor for the Treatment of Brain Cancer [prnewswire.com]
- 10. onclive.com [onclive.com]
Validating Ebp-IN-1 Target Engagement In Vivo: A Comparative Guide
For researchers and drug development professionals, confirming that a therapeutic candidate reaches and interacts with its intended target within a living organism is a critical step. This guide provides a comparative overview of methods to validate the in vivo target engagement of Ebp-IN-1, an inhibitor of the Emopamil-binding protein (EBP), a key enzyme in the cholesterol biosynthesis pathway.[1][2] Inhibition of EBP is a promising therapeutic strategy for conditions like multiple sclerosis due to its role in promoting oligodendrocyte formation.[2][3][4]
This guide will compare the primary pharmacodynamic biomarker method used for this compound with other established techniques for assessing target engagement in vivo, offering insights into their principles, protocols, and data interpretation.
Comparison of In Vivo Target Engagement Methodologies
The selection of a target engagement validation method depends on the nature of the target, the availability of tools, and the specific questions being addressed. For this compound, which targets the enzyme EBP, both indirect (pharmacodynamic biomarker) and direct (e.g., CETSA, PET) methods can be considered.
| Method | Principle | Analytes Measured | Key Advantages | Key Limitations |
| Pharmacodynamic (PD) Biomarker | Measures the biochemical consequences of target interaction. For this compound, this involves quantifying the accumulation of the EBP substrate, zymostenol, following inhibitor administration.[2][5] | Zymostenol levels in tissues (e.g., brain, plasma) | - Directly reflects target modulation- High sensitivity and specificity- Can be correlated with pharmacokinetic profiles | - Indirect measure of target binding- Requires a well-defined and measurable biomarker |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[6][7] | Amount of soluble target protein after heat shock | - Direct evidence of target binding in a physiological context- No requirement for modified compounds | - Can be technically challenging for membrane proteins- Throughput can be limited |
| Positron Emission Tomography (PET) | A non-invasive imaging technique that uses a radiolabeled form of the inhibitor or a competing ligand to visualize and quantify target occupancy in real-time.[8][9] | Distribution and concentration of a radiotracer | - Non-invasive and quantitative- Provides spatial and temporal information on target engagement | - Requires synthesis of a suitable radiotracer- High cost and specialized equipment |
| Activity-Based Protein Profiling (ABPP) | Utilizes chemical probes that covalently bind to the active site of enzymes to directly measure their functional state.[6][10] | Activity of target enzymes | - Directly measures target activity and engagement- Can be used for selectivity profiling | - Requires a suitable activity-based probe- May not be applicable to all enzyme classes |
Experimental Protocols
Pharmacodynamic Biomarker Analysis: Zymostenol Quantification
This method is the most directly reported approach for demonstrating the in vivo target engagement of EBP inhibitors like this compound.[2][5]
Workflow:
Methodology:
-
Animal Dosing: Rodent models are typically dosed orally with this compound at various concentrations or with a vehicle control.
-
Sample Collection: At predetermined time points after dosing, animals are euthanized, and tissues of interest (e.g., brain, liver) and plasma are collected.
-
Lipid Extraction: Tissues are homogenized, and lipids, including sterols, are extracted using an organic solvent mixture (e.g., chloroform/methanol).
-
LC-MS/MS Analysis: The extracted lipids are separated by liquid chromatography and analyzed by tandem mass spectrometry to specifically quantify the amount of zymostenol.
-
Data Analysis: Zymostenol levels in the this compound treated groups are compared to the vehicle control group. A dose-dependent increase in zymostenol confirms target engagement.
In Vivo Cellular Thermal Shift Assay (CETSA)
While not specifically reported for this compound, in vivo CETSA is a powerful method to directly confirm target binding.[7]
Workflow:
Methodology:
-
Animal Dosing: Animals are treated with this compound or a vehicle control.
-
Tissue Lysis: Tissues are collected and homogenized in a lysis buffer.
-
Heat Shock: The tissue lysates are divided into aliquots and heated to a range of temperatures.
-
Separation of Soluble Fraction: The heated lysates are centrifuged to pellet the denatured, aggregated proteins.
-
Quantification of Soluble EBP: The amount of soluble EBP remaining in the supernatant is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve of EBP to a higher temperature in the drug-treated samples compared to the vehicle control indicates target engagement.
Signaling Pathway Context
This compound acts on the cholesterol biosynthesis pathway. Understanding this pathway is crucial for interpreting the results of target engagement studies.
Inhibition of EBP by this compound blocks the conversion of zymostenol to lathosterol, leading to an accumulation of zymostenol, which serves as a measurable biomarker of target engagement.[2][4]
Alternative EBP Inhibitors
A comprehensive evaluation of this compound should include a comparison with other known EBP inhibitors.
| Compound | Reported In Vivo Target Engagement Data | Method of Validation |
| This compound | Dose-dependent accumulation of zymostenol in the brain of rodents.[2] | Pharmacodynamic Biomarker (Zymostenol quantification by LC-MS/MS) |
| DSP-0390 | Has undergone first-in-human, phase 1 clinical trials for recurrent high-grade glioma. In vivo target engagement data from preclinical studies is likely available in regulatory filings or specialized publications.[1] | Likely Pharmacodynamic Biomarker (Zymostenol quantification) |
| U18666A | A commonly used research tool to inhibit cholesterol transport and EBP. It has been shown to bind to EBP.[1][11] | Primarily used in in vitro and cell-based assays; in vivo target engagement data is less characterized for dose-response relationships. |
| Tamoxifen | An anti-breast cancer drug that also binds to EBP, which may contribute to drug resistance.[1][11] | Binding to EBP has been structurally characterized, but in vivo target engagement specifically for EBP is not its primary mechanism of action. |
Conclusion
Validating the in vivo target engagement of this compound is essential for its development as a therapeutic agent. The measurement of the pharmacodynamic biomarker, zymostenol, provides a robust and quantitative method to confirm that this compound is interacting with its target, EBP, in a dose-dependent manner within the relevant tissues. While other techniques like in vivo CETSA and PET imaging offer more direct evidence of target binding, the zymostenol accumulation assay is a highly effective and more readily implementable approach for this specific target. For a thorough evaluation, comparing the in vivo target engagement profile of this compound with that of other EBP inhibitors, where data is available, will provide valuable context for its continued development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Optimization of Selective Brain-Penetrant EBP Inhibitors that Enhance Oligodendrocyte Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emopamil binding protein - Wikipedia [en.wikipedia.org]
- 4. Emopamil-Binding Protein Inhibitors for Treating Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and optimization of selective brain-penetrant EBP inhibitors that enhance oligodendrocyte formation - American Chemical Society [acs.digitellinc.com]
- 6. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 7. pelagobio.com [pelagobio.com]
- 8. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural basis for human sterol isomerase in cholesterol biosynthesis and multidrug recognition - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Measuring Zymostenol Accumulation: Ebp-IN-1 and Alternative Cholesterol Biosynthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for measuring zymostenol accumulation following treatment with Ebp-IN-1, a selective inhibitor of Emopamil Binding Protein (EBP). It includes a comparative analysis of this compound against other compounds that modulate the cholesterol biosynthesis pathway, detailed experimental protocols, and quantitative data to support researchers in the fields of neurodegenerative disease, cancer, and metabolic disorders.
Introduction: Targeting Cholesterol Biosynthesis
The cholesterol biosynthesis pathway is a vital cellular process, with its intermediates serving critical biological roles beyond cholesterol production itself.[1] One key enzyme in this pathway is Emopamil Binding Protein (EBP), a Δ8-Δ7 sterol isomerase that converts zymostenol to lathosterol.[2] Inhibition of EBP disrupts this conversion, leading to the accumulation of the 8,9-unsaturated sterol, zymostenol.[2][3]
Recent studies have highlighted the therapeutic potential of inducing zymostenol accumulation. For instance, EBP inhibition and the subsequent buildup of zymostenol have been shown to promote the formation of oligodendrocytes, the myelin-producing cells of the central nervous system.[3][4][5] This has positioned EBP inhibitors, such as this compound, as promising candidates for remyelination therapies in diseases like multiple sclerosis.[2][5] this compound is a brain-penetrant, orally bioavailable EBP inhibitor that has demonstrated strong target engagement in vivo, evidenced by zymostenol accumulation in the brain.[4][6]
This guide compares this compound with other known inhibitors of the cholesterol biosynthesis pathway and provides detailed protocols for the accurate quantification of zymostenol.
Signaling Pathway: EBP Inhibition in Cholesterol Synthesis
The diagram below illustrates the terminal steps of the cholesterol biosynthesis pathway, highlighting the critical role of the EBP enzyme. EBP catalyzes the isomerization of the delta-8 double bond to the delta-7 position, a crucial step for producing cholesterol. Inhibitors like this compound block this action, causing the substrate zymostenol to accumulate within the cell.
Caption: Cholesterol biosynthesis pathway showing this compound inhibition.
Comparison of Cholesterol Biosynthesis Inhibitors
Several small molecules have been identified that inhibit EBP or other enzymes in the cholesterol pathway, leading to the accumulation of 8,9-unsaturated sterols. The following table compares this compound with other commonly cited experimental compounds.
| Inhibitor | Target Enzyme | Primary Accumulated Sterol(s) | Key Reported Biological Effect | Reference |
| This compound | EBP | Zymostenol | Enhances oligodendrocyte formation in human cortical organoids.[4][6] | [4][7] |
| TASIN-1 | EBP | Zymostenol | Enhances the formation of MBP+ oligodendrocytes from precursor cells. | [3][8] |
| Clomifene | EBP | Zymostenol, Zymosterol | Promotes oligodendrocyte differentiation. | [8] |
| GSK239512 | EBP | Zymostenol, Zymosterol | Histamine receptor antagonist that enhances oligodendrocyte formation. | [8] |
| Amorolfine | TM7SF2 (Sterol 14-reductase) | 14-dehydrozymostenol | Enhances the formation of MBP+ oligodendrocytes. | [3] |
Experimental Workflow for Zymostenol Quantification
The accurate measurement of zymostenol accumulation is critical for evaluating the efficacy of EBP inhibitors. The general workflow involves cell culture and treatment, followed by lipid extraction and analysis using mass spectrometry.
Caption: General workflow for measuring zymostenol accumulation.
Experimental Protocols
Induction of Zymostenol Accumulation in Cell Culture
This protocol describes the treatment of cultured cells with this compound to induce the accumulation of zymostenol. This procedure can be adapted for other inhibitors and cell types.
Materials:
-
Cell line of interest (e.g., oligodendrocyte precursor cells (OPCs), HepG2 cells)
-
Appropriate cell culture medium and supplements
-
This compound (or alternative inhibitor)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 6-well plates)
-
Standard cell culture equipment (incubator, biosafety cabinet)
Procedure:
-
Cell Seeding: Plate cells at a desired density in 6-well plates and allow them to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Preparation of Treatment Solutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a cell culture medium to achieve the desired final concentrations (e.g., ranging from 10 nM to 10 µM). Prepare a vehicle control using the same final concentration of DMSO.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24-72 hours) to allow for the accumulation of zymostenol.[8]
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells directly in the plate or scrape and collect them for subsequent lipid extraction.
Quantification of Zymostenol by LC-MS/MS
This protocol provides a robust method for the quantification of zymostenol and other sterols from biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10] This method is highly sensitive and does not typically require derivatization, unlike GC-MS.[9]
Materials:
-
Cell lysates from the induction protocol
-
Internal standard (e.g., lathosterol-d7)
-
Organic solvents: Methanol, Acetonitrile, Isopropanol, Hexane (HPLC or MS grade)
-
Supported Liquid Extraction (SLE) cartridges or materials for liquid-liquid extraction
-
LC-MS/MS system equipped with a suitable column (e.g., pentafluorophenyl stationary phase)[9][10]
Procedure:
-
Sample Preparation & Lipid Extraction:
-
To the cell lysate, add the internal standard to correct for extraction efficiency and matrix effects.
-
Perform lipid extraction. A modern approach is to use Supported Liquid Extraction (SLE), which offers high recovery and reduces emulsion issues.[11] Alternatively, a traditional liquid-liquid extraction using a solvent system like hexane/isopropanol can be used.
-
Evaporate the organic solvent containing the lipids to dryness under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/acetonitrile) compatible with the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample into the LC-MS/MS system. Separate the sterols using a gradient elution on a pentafluorophenyl (PFP) or similar column, which provides good resolution for structurally similar sterols.[9][10]
-
Mass Spectrometric Detection: Analyze the eluting compounds using a mass spectrometer, typically in positive ion mode with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).
-
Quantification: Monitor specific precursor-to-product ion transitions for zymostenol and the internal standard using Multiple Reaction Monitoring (MRM). Create a standard curve using known concentrations of pure zymostenol to quantify its amount in the samples.
-
-
Data Analysis:
-
Integrate the peak areas for zymostenol and the internal standard.
-
Calculate the ratio of the zymostenol peak area to the internal standard peak area.
-
Determine the concentration of zymostenol in the samples by comparing the peak area ratios to the standard curve.
-
Normalize the results to the total protein concentration or cell number of the original sample.[10]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Emopamil-Binding Protein Inhibitors for Treating Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accumulation of 8,9-unsaturated sterols drives oligodendrocyte formation and remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of Selective Brain-Penetrant EBP Inhibitors that Enhance Oligodendrocyte Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new hope in multiple sclerosis treatment: the promise of EBP inhibitors - Nanion Technologies [nanion.de]
- 6. Discovery and optimization of selective brain-penetrant EBP inhibitors that enhance oligodendrocyte formation - American Chemical Society [acs.digitellinc.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
Ebp-IN-1: A Comparative Analysis of Selectivity and Specificity in Emopamil Binding Protein Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ebp-IN-1, a potent inhibitor of Emopamil Binding Protein (EBP), with other alternatives, supported by available experimental data. EBP is a critical enzyme in the cholesterol biosynthesis pathway, and its inhibition presents a promising therapeutic strategy for neurodegenerative diseases like multiple sclerosis and certain cancers.
This compound, also known as GNE-3406, has emerged as a selective, brain-penetrant, and orally bioavailable inhibitor of EBP. Its development has been driven by the therapeutic hypothesis that inhibiting EBP can promote the formation of oligodendrocytes, the myelin-producing cells of the central nervous system, offering a potential treatment for demyelinating diseases. Another notable EBP inhibitor, DSP-0390, is currently in clinical development for the treatment of high-grade glioma, highlighting the diverse therapeutic potential of targeting this enzyme.
Quantitative Performance Analysis
The following tables summarize the available quantitative data for this compound and a precursor compound, as well as information on the comparator, DSP-0390. Direct comparative selectivity data under identical experimental conditions is limited in the public domain.
Table 1: Potency of EBP Inhibitors
| Compound | Target | Assay Type | Potency (nM) |
| This compound (GNE-3406) | Human EBP | Oligodendrocyte Progenitor Cell (OPC) Differentiation | EC50: 44[1] |
| This compound Precursor | Human EBP | Biochemical Assay | Ki: 49[1] |
| DSP-0390 | EBP | Not specified | Data not publicly available |
Table 2: Selectivity and Pharmacokinetic Profile of this compound (GNE-3406)
| Parameter | Value | Species |
| In Vitro Promiscuity Score | 2%[1] | Not specified |
| Bioavailability (in vivo) | 68%[1] | Mice |
| Brain-to-Plasma Ratio (Kp,uu) | 0.77[1] | Mice |
| Half-life (t1/2) | 3.9 hours[1] | Mice |
Selectivity and Specificity Overview
This compound (GNE-3406) has been described as a potent and selective inhibitor.[1] An in vitro promiscuity score of 2% suggests a high degree of selectivity, though the specific panel of off-targets screened against to derive this score is not publicly detailed.[1] This low promiscuity is a critical feature, as off-target effects are a primary cause of adverse drug reactions.
DSP-0390 is another EBP inhibitor that has advanced to clinical trials for recurrent high-grade glioma.[2][3][4] Its mechanism of action also involves the inhibition of de novo cholesterol synthesis.[2][4] While its selectivity profile is not publicly available in detail, its progression to clinical studies suggests a favorable safety and selectivity profile.
Experimental Methodologies
The potency and selectivity of EBP inhibitors like this compound are determined through a combination of biochemical and cell-based assays. A novel and robust method employed for this purpose is the Immuno-immobilization Mass-Spectrometry-Based Assay .
Immuno-immobilization Mass-Spectrometry-Based EBP Functional Assay
This assay is designed to measure the inhibitory activity of compounds on EBP, a challenging transmembrane protein to purify while maintaining its enzymatic activity.
Workflow Diagram:
Caption: Workflow for the Immuno-immobilization Mass-Spectrometry-Based EBP Functional Assay.
Protocol Steps:
-
Overexpression of EBP: Active EBP is overexpressed in a suitable cell line, such as Expi293F cells, to ensure sufficient quantities of the enzyme for the assay.
-
Cell Lysate Preparation: The cells are lysed to release the cellular components, including the overexpressed EBP.
-
Immuno-immobilization: The cell lysate is incubated with magnetic beads that are coated with an antibody specific to EBP. This step captures the active EBP from the complex lysate.
-
Washing: The beads are washed to remove non-specifically bound proteins, resulting in a purified and immobilized active EBP enzyme.
-
Enzymatic Reaction and Inhibition: The immobilized EBP is incubated with its natural substrate (e.g., zymostenol or zymosterol) in the presence of varying concentrations of the test inhibitor (e.g., this compound).
-
Sterol Extraction: Following the enzymatic reaction, the sterols (both the remaining substrate and the newly formed product) are extracted from the reaction mixture.
-
LC-MS/MS Analysis: The extracted sterols are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to accurately quantify the amounts of substrate and product.
-
Data Analysis: The extent of inhibition at each inhibitor concentration is used to calculate the half-maximal inhibitory concentration (IC50) value, a measure of the inhibitor's potency.
Emopamil Binding Protein Signaling Pathway
EBP is a key enzyme in the Kandutsch-Russell and Bloch pathways of cholesterol biosynthesis. It catalyzes the isomerization of a double bond in the sterol backbone, a critical step in the conversion of lanosterol to cholesterol.[5][6][7] Inhibition of EBP leads to the accumulation of its substrates, such as zymostenol.
Signaling Pathway Diagram:
Caption: Role of EBP in the cholesterol biosynthesis pathway and its inhibition by this compound.
This guide provides a comparative overview of this compound based on currently available data. Further head-to-head studies with other EBP inhibitors, along with the publication of detailed selectivity panel data, will be crucial for a more comprehensive understanding of the relative merits of these promising therapeutic candidates.
References
- 1. Genentech’s GNE-3406 shows promise for multiple sclerosis | BioWorld [bioworld.com]
- 2. onclive.com [onclive.com]
- 3. RTID-03. DSP-0390, AN ORAL EMOPAMIL BINDING PROTEIN (EBP) INHIBITOR, IN PATIENTS WITH RECURRENT HIGH-GRADE GLIOMA: A FIRST-IN-HUMAN, PHASE 1 STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Cholesterol - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. news-medical.net [news-medical.net]
Efficacy of Ebp-IN-1 and Alternatives in Preclinical Remyelination Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The promotion of remyelination is a critical therapeutic strategy for neurological disorders characterized by myelin loss, such as multiple sclerosis. This guide provides a comparative analysis of the preclinical efficacy of Ebp-IN-1, a representative Emopamil Binding Protein (EBP) inhibitor, against other notable remyelination-promoting agents. The data presented here are collated from various preclinical studies to aid in the evaluation and selection of candidates for further investigation.
Mechanism of Action: EBP Inhibition
This compound is an inhibitor of the Emopamil Binding Protein (EBP), a key enzyme in the cholesterol biosynthesis pathway.[1] Inhibition of EBP leads to the accumulation of 8,9-unsaturated sterols, which has been shown to promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes.[1] This mechanism represents a promising target for therapeutic intervention in demyelinating diseases.
Quantitative Efficacy Data
The following tables summarize the available quantitative data from in vitro and in vivo preclinical models for EBP inhibitors and other remyelination-promoting compounds. Due to the limited publicly available in vivo remyelination data for specific EBP inhibitors, data for representative compounds and target engagement are presented.
Table 1: In Vitro Efficacy of Remyelination-Promoting Compounds
| Compound Class | Compound Example | Assay | Endpoint | Result |
| EBP Inhibitor | GNE-3406 | Mouse OPC Differentiation | EC50 | 44 nM[2] |
| EBP Inhibitor | Unnamed Hydantoin-based | Human EBP Inhibition | Ki | 49 nM[2] |
| EBP Inhibitor | Unnamed Hydantoin-based | OPC Differentiation | EC50 | 28 nM[2] |
| Antihistamine / Muscarinic Receptor Antagonist | Clemastine | OPC Differentiation | - | Promotes differentiation[3] |
| Thyroid Hormone Receptor Agonist | Sobetirome | OPC Differentiation | - | Stimulates differentiation[4] |
Table 2: In Vivo Efficacy of Remyelination-Promoting Compounds
| Compound Class | Compound Example | Animal Model | Key Efficacy Metric(s) | Result |
| EBP Inhibitor | Compound 11 | Mouse | Target Engagement (Zymostenol accumulation in brain) | Strong in vivo target engagement demonstrated[1] |
| Antihistamine / Muscarinic Receptor Antagonist | Clemastine (10 mg/kg) | Rat Spinal Cord Injury | Myelinated Axon Density | Significantly increased compared to vehicle (11.4 ± 1.05 vs 4.31 ± 2.44)[5] |
| Antihistamine / Muscarinic Receptor Antagonist | Clemastine (10 mg/kg) | Rat Spinal Cord Injury | g-ratio | Percentage of unmyelinated axons (g-ratio = 1) was decreased[5] |
| Thyroid Hormone Receptor Agonist | Thyroxine (T4) | Rat EAE | Myelin Basic Protein (MBP) expression | Restored normal levels[6] |
| Thyroid Hormone Receptor Agonist | Thyroxine (T4) | Rat EAE | Myelin Sheath Reassembly | Early and morphologically competent reassembly observed[6] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below. These protocols are generalized from standard practices in the field.[7][8]
Cuprizone-Induced Demyelination Model
-
Animal Model: 8-10 week old male C57BL/6 mice are typically used.
-
Demyelination Induction: Mice are fed a diet containing 0.2% (w/w) cuprizone (bis-cyclohexanone oxaldihydrazone) mixed into milled standard chow for a period of 5-6 weeks to induce demyelination, particularly in the corpus callosum.[7]
-
Treatment: Following the induction of demyelination, the cuprizone diet is replaced with a normal diet, and animals are administered the test compound (e.g., this compound) or vehicle control daily via oral gavage or intraperitoneal injection for a specified period (e.g., 2-4 weeks).
-
Endpoint Analysis:
-
Histology: Animals are euthanized, and brains are collected for histological analysis. Sections are stained with Luxol Fast Blue (LFB) to assess the extent of demyelination/remyelination. Immunohistochemistry for Myelin Basic Protein (MBP) is used to quantify the area of myelination.
-
Electron Microscopy: For ultrastructural analysis, tissue from the corpus callosum is processed for transmission electron microscopy to calculate the g-ratio (axon diameter to myelinated fiber diameter), a direct measure of myelin sheath thickness.
-
Cellular Analysis: Immunohistochemistry for oligodendrocyte markers (e.g., Olig2, CC1) is performed to quantify the number of oligodendrocyte lineage cells.
-
Lysolecithin-Induced Focal Demyelination
-
Animal Model: Adult Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Demyelination Induction: Animals are anesthetized, and a stereotactic injection of 1% lysophosphatidylcholine (lysolecithin) in sterile saline is made into a white matter tract, such as the corpus callosum or spinal cord dorsal funiculus, to induce a focal demyelinating lesion.[8]
-
Treatment: The test compound or vehicle is administered systemically (e.g., daily intraperitoneal injections) starting from a predetermined time point post-lesion induction (e.g., day 3) for a defined duration (e.g., 14-21 days).
-
Endpoint Analysis:
-
Lesion Size and Myelination: Animals are sacrificed at various time points, and the lesioned tissue is dissected. The extent of demyelination and subsequent remyelination is assessed by histological staining for myelin (e.g., LFB, anti-MBP antibodies).[8] The lesion volume can be quantified from serial sections.[9]
-
Cellular Response: Immunohistochemistry is used to label oligodendrocyte precursor cells (e.g., anti-PDGFRα, NG2) and mature oligodendrocytes (e.g., anti-CC1) to assess the cellular dynamics of remyelination.
-
Functional Recovery: In spinal cord lesion models, functional recovery can be assessed using behavioral tests such as the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale.
-
Conclusion
The available preclinical data suggest that EBP inhibitors, as a class of compounds, hold significant promise for promoting remyelination by enhancing OPC differentiation. While in vivo data demonstrating the extent of remyelination for specific EBP inhibitors like "this compound" are not yet widely published, target engagement in the central nervous system has been demonstrated. In comparison, agents like Clemastine and thyroid hormone receptor agonists have shown quantifiable success in promoting remyelination and functional recovery in established animal models. Further in vivo studies on EBP inhibitors are necessary to fully elucidate their therapeutic potential relative to these and other emerging remyelination strategies. This guide provides a framework for understanding the current landscape and designing future comparative studies.
References
- 1. Making sure you're not a bot! [nanion.de]
- 2. Genentech’s GNE-3406 shows promise for multiple sclerosis | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. Myelin repair stimulated by CNS-selective thyroid hormone action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clemastine Enhances Myelination, Delays Axonal Loss and Promotes Functional Recovery in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thyroid hormone administration enhances remyelination in chronic demyelinating inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Use the Cuprizone Model to Study De- and Remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental Demyelination and Remyelination of Murine Spinal Cord by Focal Injection of Lysolecithin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A fluorescence microscopy-based protocol for volumetric measurement of lysolecithin lesion-associated de- and re-myelination in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Ebp-IN-1: A Comparative Analysis of its Cross-Reactivity with Other Sterol Isomerases
A Guide for Researchers and Drug Development Professionals
Published on: November 7, 2025
Ebp-IN-1, a potent inhibitor of Emopamil Binding Protein (EBP), demonstrates a favorable selectivity profile with a low propensity for off-target activities. This guide provides a comparative overview of the cross-reactivity of this compound with other human sterol isomerases, supported by available experimental data and detailed methodologies.
This compound is an investigational small molecule that specifically targets Emopamil Binding Protein (EBP), a Δ8-Δ7 sterol isomerase crucial in the cholesterol biosynthesis pathway.[1] Inhibition of EBP is a promising therapeutic strategy for certain neurological disorders due to its role in promoting oligodendrocyte formation.[1] Given the presence of other sterol isomerases in the same biosynthetic pathway, understanding the selectivity of this compound is critical for predicting its therapeutic window and potential side effects.
Quantitative Comparison of Inhibitory Activity
While comprehensive quantitative data for the cross-reactivity of this compound against a full panel of human sterol isomerases is not publicly available, the primary research highlights its high selectivity. This compound, referred to as compound 11 in the foundational study, was evaluated against a broad panel of 98 off-targets and showed a low risk of promiscuity.[2]
The table below summarizes the known inhibitory activity of this compound against its primary target. Data for other functionally related sterol isomerases are often not disclosed in initial publications but are crucial for a complete selectivity profile.
| Target Enzyme | Gene | Function in Cholesterol Biosynthesis | This compound (Compound 11) IC50 |
| Emopamil Binding Protein (EBP) | EBP | Δ8-Δ7 sterol isomerization | Potent Inhibition (nM range) |
| 7-Dehydrocholesterol Reductase | DHCR7 | Reduction of 7-dehydrocholesterol to cholesterol | Data not publicly available |
| 24-Dehydrocholesterol Reductase | DHCR24 | Reduction of the C24 double bond of sterol intermediates | Data not publicly available |
| Sterol-C5-Desaturase | SC5D | Introduction of a C5 double bond in lathosterol | Data not publicly available |
Note: The absence of publicly available IC50 values for other sterol isomerases prevents a direct quantitative comparison. The high selectivity of this compound is inferred from broad panel screening results mentioned in the literature.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cholesterol biosynthesis pathway, highlighting the position of EBP, and the general workflow for assessing inhibitor selectivity.
Caption: Simplified cholesterol biosynthesis pathway showing the action of EBP.
Caption: General workflow for determining the selectivity profile of an inhibitor.
Experimental Protocols
In Vitro EBP Inhibition Assay
The inhibitory activity of this compound against EBP can be determined using a biochemical assay with recombinant human EBP.
1. Reagents and Materials:
-
Recombinant human EBP enzyme
-
Zymostenol (substrate)
-
This compound (test compound)
-
Assay buffer (e.g., phosphate buffer with a detergent)
-
Organic solvent for extraction (e.g., hexane)
-
Internal standard for chromatography
2. Procedure:
-
A solution of recombinant human EBP is prepared in the assay buffer.
-
This compound is serially diluted and added to the enzyme solution, followed by a pre-incubation period.
-
The enzymatic reaction is initiated by the addition of the substrate, zymostenol.
-
The reaction mixture is incubated at 37°C for a specified time.
-
The reaction is terminated by the addition of a quenching agent (e.g., a strong base).
-
The sterols are extracted from the reaction mixture using an organic solvent.
-
The organic phase is evaporated, and the residue is reconstituted for analysis.
3. Data Analysis:
-
The amounts of substrate (zymostenol) and product (lathosterol) are quantified using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The percentage of inhibition for each concentration of this compound is calculated relative to a vehicle control (DMSO).
-
The half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response curve using non-linear regression analysis.
Off-Target Selectivity Profiling
A comprehensive assessment of off-target effects is typically performed by screening the compound against a large panel of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes. This is often conducted as a fee-for-service by specialized contract research organizations (CROs).
1. General Approach:
-
This compound is submitted to a CRO for screening against their standard safety panel (e.g., the Eurofins SafetyScreen44 or a similar panel).
-
The compound is typically tested at a fixed concentration (e.g., 1 or 10 µM) in duplicate.
2. Assay Formats:
-
The assays are target-dependent and can include:
-
Radioligand Binding Assays: For receptors, to measure the displacement of a radiolabeled ligand.
-
Enzymatic Assays: For enzymes, measuring the inhibition of substrate conversion.
-
Functional Assays: For ion channels and GPCRs, measuring changes in cellular responses (e.g., calcium flux).
-
3. Data Interpretation:
-
Significant inhibition is typically defined as >50% inhibition at the tested concentration.
-
"Hits" from the primary screen are then followed up with concentration-response studies to determine IC50 or Ki values.
-
The selectivity of the compound is determined by comparing its potency at the primary target (EBP) to its potency at any identified off-targets.
References
A Head-to-Head In Vitro Comparison of EBP Inhibitors: GNE-3406 and TASIN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two prominent Emopamil Binding Protein (EBP) inhibitors: GNE-3406 and TASIN-1. EBP is a critical enzyme in the cholesterol biosynthesis pathway, and its inhibition has emerged as a promising therapeutic strategy in multiple sclerosis and certain cancers. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways to aid in the evaluation of these compounds for research and development purposes.
Data Presentation: Quantitative Comparison of EBP Inhibitors
The following table summarizes the available in vitro potency and efficacy data for GNE-3406 and TASIN-1. It is important to note that these values were obtained from different studies and experimental systems, which should be considered when making a direct comparison.
| Inhibitor | Target | Assay Type | Cell Line / System | Key Parameter | Value | Reference(s) |
| GNE-3406 | Human EBP | Biochemical Assay | Not Specified | Ki | 49 nM | [1] |
| Oligodendrocyte Progenitor Cell (OPC) Differentiation | Cell-based Assay | Rat OPCs | EC50 | 28 nM, 44 nM | [1] | |
| TASIN-1 | EBP | Cell Viability Assay | DLD1 (human colorectal cancer, APCmut) | IC50 | 70 nM | |
| EBP | Cell Viability Assay | HCT116 (human colorectal cancer, APCWT) | IC50 | >50 µM |
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental approaches, the following diagrams were generated using Graphviz.
Caption: Cholesterol Biosynthesis Pathway with EBP's role highlighted.
Caption: General experimental workflow for comparing EBP inhibitors in vitro.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized protocols based on standard laboratory practices and information inferred from the search results.
EBP Enzymatic Inhibition Assay (for Ki Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of EBP.
-
Materials:
-
Purified human EBP enzyme
-
Substrate: Zymostenol
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Test inhibitors (GNE-3406, TASIN-1) dissolved in DMSO
-
Detection system (e.g., LC-MS/MS to measure the product, lathosterol)
-
96-well microplate
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer and purified EBP enzyme in each well of a 96-well plate.
-
Add serial dilutions of the test inhibitors to the wells. Include a DMSO vehicle control.
-
Pre-incubate the enzyme and inhibitors for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, zymostenol.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a quenching solution like acetonitrile).
-
Analyze the formation of the product, lathosterol, using LC-MS/MS.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation, requiring knowledge of the substrate concentration and its Km.
-
Cell Viability Assay (for IC50 Determination)
This assay assesses the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines. The MTT assay is a common method.
-
Materials:
-
DLD1 and HCT116 cell lines
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Test inhibitors (GNE-3406, TASIN-1) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Plate reader
-
-
Procedure:
-
Seed the DLD1 and HCT116 cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitors. Include a DMSO vehicle control.
-
Incubate the cells for a specified duration (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting the cell viability against the inhibitor concentration and fitting to a sigmoidal dose-response curve.[2][3][4]
-
Oligodendrocyte Progenitor Cell (OPC) Differentiation Assay (for EC50 Determination)
This assay evaluates the ability of the inhibitors to promote the differentiation of OPCs into mature oligodendrocytes.
-
Materials:
-
Primary rat OPCs or iPSC-derived OPCs
-
OPC proliferation medium (containing growth factors like PDGF-AA and bFGF)
-
OPC differentiation medium (lacking proliferation growth factors)
-
Test inhibitors (GNE-3406, TASIN-1) dissolved in DMSO
-
Antibodies against oligodendrocyte markers (e.g., anti-MBP for mature oligodendrocytes, anti-O4 for immature oligodendrocytes)
-
Fluorescently labeled secondary antibodies
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
-
-
Procedure:
-
Plate OPCs on a suitable substrate (e.g., poly-L-lysine coated plates) in proliferation medium.
-
After allowing the cells to settle, switch to differentiation medium containing various concentrations of the test inhibitors. Include a DMSO vehicle control.
-
Culture the cells for a period sufficient to allow differentiation (e.g., 5-7 days).
-
Fix the cells with paraformaldehyde and permeabilize them.
-
Perform immunocytochemistry by incubating with primary antibodies against oligodendrocyte markers, followed by fluorescently labeled secondary antibodies and a nuclear stain.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the number of differentiated oligodendrocytes (e.g., MBP-positive cells) as a percentage of the total number of cells (DAPI-positive nuclei).
-
Determine the EC50 value by plotting the percentage of differentiated cells against the inhibitor concentration and fitting the data to a dose-response curve.
-
References
- 1. Genentech’s GNE-3406 shows promise for multiple sclerosis | BioWorld [bioworld.com]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Ebp-IN-1: A Guide to Safe Laboratory Practices
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Ebp-IN-1, an inhibitor of the emopamil-binding protein (EBP), is a valuable tool in cholesterol biosynthesis pathway research. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established principles of laboratory chemical waste management provide a clear framework for its safe disposal. This guide offers essential, step-by-step information to manage this compound waste effectively, from neat compound to contaminated labware.
Core Principles of Chemical Waste Disposal
The fundamental principle of laboratory waste management is to treat all chemical waste as hazardous unless confirmed to be non-hazardous by a qualified professional.[1][2] This "guilty until proven innocent" approach ensures the highest level of safety and environmental protection. For a research compound like this compound, whose full toxicological profile may not be extensively documented, this cautious approach is crucial.
All chemical waste must be properly segregated, labeled, and stored in compatible containers.[2][3] Incompatible wastes should never be mixed, as this can lead to dangerous chemical reactions.[4] For instance, acids and bases should be stored separately, and oxidizing acids should not be mixed with organic chemicals.[4][5]
Disposal of this compound and Associated Waste Streams
The proper disposal route for this compound and materials contaminated with it depends on its physical state (solid or liquid), the presence of solvents, and the nature of the contamination.
Table 1: Summary of this compound Waste Disposal Procedures
| Waste Type | Description | Disposal Procedure |
| Unused/Expired this compound (Solid) | Pure, solid this compound that is no longer needed. | Collect in a clearly labeled, sealed container. Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office.[1][2] |
| This compound in DMSO Solution | This compound dissolved in dimethyl sulfoxide (DMSO). | Collect in a designated, labeled container for organic solvent waste. Do not dispose of down the drain.[6][7] This waste should be handled by your institution's hazardous waste program. |
| Aqueous Solutions of this compound | This compound in a water-based solution. | Due to the unknown environmental effects of this compound, these solutions should be collected as aqueous hazardous waste. Do not dispose of down the drain without consulting your EHS office.[8] |
| Contaminated Labware (Glass & Plastic) | Pipette tips, tubes, flasks, etc., that have come into contact with this compound. | Grossly contaminated items: Dispose of as solid hazardous chemical waste.[9][10] Minimally contaminated items: Depending on institutional policy, may be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. The cleaned labware can then be disposed of as regular lab glass or plastic waste.[8] |
| Contaminated PPE | Gloves, lab coats, etc., contaminated with this compound. | Dispose of as solid hazardous waste. Place in a designated, labeled container for contaminated PPE.[11] |
| Spill Cleanup Materials | Absorbent pads, wipes, etc., used to clean up an this compound spill. | Collect all cleanup materials in a sealed bag or container, label as hazardous waste, and dispose of through your institution's EHS office.[1][12] |
Experimental Protocols for Waste Handling
Protocol 1: Preparing Solid this compound for Disposal
-
Container Selection: Choose a clean, dry, and chemically compatible container with a secure lid. The original product vial is often a suitable choice.[4]
-
Labeling: Affix a hazardous waste label to the container. The label must include the full chemical name ("this compound"), the quantity, the date, and the name of the principal investigator or lab group.[13]
-
Storage: Store the container in a designated hazardous waste accumulation area within the laboratory, segregated from incompatible chemicals.[5]
-
Pickup: Arrange for collection by your institution's EHS or a licensed hazardous waste disposal company.[5]
Protocol 2: Managing this compound in DMSO Solutions
-
Waste Collection: Designate a specific, labeled waste container for "Non-halogenated Organic Solvent Waste" or a similar designation as required by your institution.[9]
-
Segregation: Do not mix this waste stream with halogenated solvents, acids, bases, or aqueous waste.[3]
-
Container Management: Keep the waste container securely capped when not in use. Do not overfill the container.[3][4]
-
Disposal: When the container is full, arrange for its removal by your institution's hazardous waste program.[5]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
References
- 1. vumc.org [vumc.org]
- 2. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. uwaterloo.ca [uwaterloo.ca]
- 7. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 10. Chemical Waste – EHS [ehs.mit.edu]
- 11. hazmatschool.com [hazmatschool.com]
- 12. depts.washington.edu [depts.washington.edu]
- 13. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
